1-Methyl-4-(2-nitrovinyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNBERPFLONRX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879770 | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-36-6, 5153-68-4 | |
| Record name | NSC145880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methyl-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene via the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis, through the Henry reaction. The document details the underlying reaction mechanism, presents a comparative analysis of catalytic systems, and offers a detailed experimental protocol for its synthesis from 4-methylbenzaldehyde (p-tolualdehyde) and nitromethane.
Introduction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] When the resulting β-nitro alcohol contains an α-proton, it can readily undergo dehydration to form a nitroalkene. The synthesis of this compound, also known as 4-methyl-β-nitrostyrene, from p-tolualdehyde and nitromethane is a prominent example of this condensation reaction, often catalyzed by a weak base in an acidic solvent, which facilitates the dehydration step.[3][4] This compound serves as a versatile building block, particularly in the pharmaceutical industry, for the synthesis of more complex molecules.[5]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds in two main stages: a base-catalyzed nitroaldol addition followed by dehydration to yield the final nitroalkene product. The overall process is often conducted as a one-pot synthesis.
Reaction Pathway
The accepted mechanism for the ammonium acetate-catalyzed Henry condensation is as follows:
-
Deprotonation: The base (acetate ion from ammonium acetate) removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding a β-nitro alcohol.
-
Dehydration: Under the acidic and heated reaction conditions, the β-nitro alcohol readily eliminates a molecule of water to form the conjugated system of this compound.
General Experimental Workflow
The synthesis follows a standard laboratory procedure involving reaction setup, workup, and purification.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst and solvent system is critical for the successful synthesis of β-nitrostyrenes. While various methods exist, the ammonium acetate in acetic acid system is widely cited for its efficiency in promoting the condensation and dehydration in a single step.[3][4]
Table 1: Summary of a General Protocol for para-Substituted β-Nitrostyrenes
| Parameter | Value/Reagent | Molar Equivalent | Reference |
|---|---|---|---|
| Aldehyde | para-Substituted Aldehyde | 1.0 eq | [3] |
| Nitroalkane | Nitromethane | 6.9 eq | [3] |
| Catalyst | Ammonium Acetate | 2.4 eq | [3] |
| Solvent | Acetic Acid | - | [3] |
| Temperature | 100 °C (Reflux) | - | [3] |
| Reaction Time | 6 hours | - | [3] |
| Reported Yield* | 82% | - | [3] |
*Note: Yield reported for the synthesis of (E)-1-chloro-4-(2-nitrovinyl)benzene under these conditions.
Table 2: Reagent Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
|---|---|---|---|
| 4-Methylbenzaldehyde | 120.15 | 1.019 | 204-205 |
| Nitromethane | 61.04 | 1.137 | 101 |
| Ammonium Acetate | 77.08 | 1.17 | 114 (decomposes) |
| Acetic Acid | 60.05 | 1.049 | 118 |
| this compound | 163.17 | - | - |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of para-substituted β-nitrostyrenes.[3]
Materials and Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL). To this, add ammonium acetate (2.4 eq) and stir until dissolved.
-
Addition of Reagents: Add nitromethane (6.9 eq) to the solution, followed by 4-methylbenzaldehyde (1.0 eq).
-
Reaction: Heat the mixture to reflux at 100 °C using a heating mantle. Maintain the reflux with vigorous stirring for six hours. The solution will typically turn yellow to orange.
-
Workup - Quenching: After six hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Workup - Extraction: Pour the cooled reaction mixture into a beaker containing a large volume of ice-water (approx. 250 mL) and stir. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow solid.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to afford the pure this compound.
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitromethane is flammable and toxic.
-
Glacial acetic acid is corrosive. Handle all chemicals with care.
References
Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and drug development. The following sections detail the experimental protocols for acquiring NMR spectra and present a comprehensive summary of the reported ¹H and ¹³C NMR data.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of (E)-1-Methyl-4-(2-nitrovinyl)benzene is heavily reliant on NMR spectroscopy. The data presented below has been compiled from various studies, providing a clear picture of the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two common deuterated solvents, chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), are summarized below.
Table 1: ¹H NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment | Solvent |
| 7.99 | d | 13.6 | 1H | Vinylic H | CDCl₃ |
| 7.57 | d | 13.6 | 1H | Vinylic H | CDCl₃ |
| 7.45 | d | 8.1 | 2H | Aromatic H | CDCl₃ |
| 7.27 | d | 8.1 | 2H | Aromatic H | CDCl₃ |
| 2.41 | s | - | 3H | Methyl H | CDCl₃ |
| 8.17 | d | 13.6 | 1H | Vinylic H | DMSO-d₆ |
| 8.08 | d | 13.6 | 1H | Vinylic H | DMSO-d₆ |
| 7.74 | d | 8.0 | 2H | Aromatic H | DMSO-d₆ |
| 7.29 | d | 8.0 | 2H | Aromatic H | DMSO-d₆ |
| 2.36 | s | - | 3H | Methyl H | DMSO-d₆ |
Data sourced from multiple references.[1][2]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following table summarizes the chemical shifts for each carbon atom in (E)-1-Methyl-4-(2-nitrovinyl)benzene, as reported in DMSO-d₆.[2]
Table 2: ¹³C NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene in DMSO-d₆
| Chemical Shift (δ) (ppm) | Assignment |
| 139.8 | Vinylic =CH |
| 137.7 | Vinylic =CH |
| 130.32 | 2 x Aromatic CH |
| 130.28 | 2 x Aromatic CH |
| 128.0 | Aromatic Cipso |
| 21.6 | Methyl CH₃ |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[3]
Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of the solid (E)-1-Methyl-4-(2-nitrovinyl)benzene.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1][3]
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired with complete proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are referenced to the internal standard (TMS).
Workflow for Spectroscopic Characterization
The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical aspect of structural elucidation. The following diagram illustrates this general workflow.
Caption: General workflow for NMR spectroscopic characterization.
References
An In-depth Technical Guide to trans-4-Methyl-β-nitrostyrene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Methyl-β-nitrostyrene is a substituted nitrostyrene compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a nitro group conjugated with a double bond attached to a p-tolyl group, makes it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. Notably, nitrostyrenes are well-documented precursors in the preparation of phenethylamines, a class of compounds with significant biological and medicinal applications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of the known biological activities of related compounds.
Physical and Chemical Properties
The physical and chemical properties of trans-4-methyl-β-nitrostyrene are summarized in the tables below, providing a consolidated reference for laboratory use.
General Properties
| Property | Value | Reference |
| Chemical Name | trans-4-Methyl-β-nitrostyrene | [1] |
| Synonyms | (E)-1-methyl-4-(2-nitrovinyl)benzene, p-Methyl-β-nitrostyrene | [1] |
| CAS Number | 5153-68-4 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Yellow crystalline powder | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 100-106 °C | [3] |
| Boiling Point | 319 °C (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |
| Stability | Stable under recommended storage conditions. | [3] |
| Storage | Store in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents. Recommended storage temperature: 2-8°C. | [3] |
Experimental Protocols
Synthesis of trans-4-Methyl-β-nitrostyrene via the Henry Reaction
The most common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane catalyzed by a base.[3] The initial product, a β-nitro alcohol, is subsequently dehydrated to yield the nitrostyrene.
Conventional Heating Method:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in nitromethane (acting as both reactant and solvent, typically in 10-fold excess).[4]
-
Catalyst Addition: Add ammonium acetate (0.24 equivalents) to the solution.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Reduce the solvent volume using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals of trans-4-methyl-β-nitrostyrene.
Microwave-Assisted Method:
-
Reactant Preparation: In a microwave-safe vial, dissolve 4-methylbenzaldehyde (1 equivalent) and ammonium acetate (0.27 equivalents) in nitromethane.[5]
-
Reaction: Place the vial in a microwave reactor and heat to a set temperature (e.g., 150°C) for a short duration (e.g., 5 minutes).[5] Monitor the reaction by TLC.[5]
-
Workup and Purification: Follow the same workup and purification procedure as the conventional heating method.[5]
Purification and Characterization
Purification:
-
Recrystallization: The crude product is typically purified by recrystallization from hot ethanol or isopropanol.[3][5] The solid is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of trans-β-nitrostyrene typically shows two doublets for the vinylic protons with a large coupling constant (J > 12 Hz), confirming the trans configuration.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample as a KBr pellet or a Nujol mull.[6] For a KBr pellet, a small amount of the solid sample is finely ground with dry KBr and pressed into a transparent disk. For a Nujol mull, the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]
-
Analysis: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C=C double bond of the alkene.
-
-
Melting Point Determination: The melting point of the purified product should be determined and compared with the literature value to assess its purity.
Reactivity and Applications
The primary application of trans-4-methyl-β-nitrostyrene is as an intermediate in organic synthesis. The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, and the nitro group itself can be reduced to an amine.
Reduction to 2-(4-methylphenyl)ethanamine
A key reaction of β-nitrostyrenes is their reduction to the corresponding phenethylamines.[7]
Experimental Protocol for Reduction:
-
Reactant Preparation: In a suitable solvent (e.g., a mixture of isopropanol and water), suspend sodium borohydride (NaBH₄).[7] Add the trans-4-methyl-β-nitrostyrene in small portions to this suspension.[7]
-
Catalyst Addition: Add a solution of a transition metal salt, such as copper(II) chloride (CuCl₂), dropwise.[7]
-
Reaction: The reaction is often exothermic and may require cooling. It can also be heated to reflux to ensure completion.[7] Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and quench it by carefully adding an acid or base.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The resulting amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Biological Activity
While specific signaling pathways for trans-4-methyl-β-nitrostyrene are not extensively documented in the available literature, the broader class of β-nitrostyrene derivatives has been investigated for various biological activities.
-
Anticancer Activity: Several β-nitrostyrene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to induce apoptosis in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, which is mediated by the MEK/ERK signaling pathway.[8] Another derivative, 3,4-methylenedioxy-β-nitrostyrene, has been found to inhibit the adhesion and migration of triple-negative breast cancer cells.[9]
-
Antimicrobial Activity: β-Nitrostyrene compounds have also been reported to possess antibacterial and antifungal properties.[10][11] Their mechanism of action is thought to involve the electrophilic nature of the nitroalkene moiety, which can react with nucleophilic residues in essential enzymes.[10]
-
Enzyme Inhibition: Some β-nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways.[11]
It is important to note that the biological activity is highly dependent on the specific substitution pattern on the aromatic ring and the β-carbon. Further research is needed to elucidate the specific biological roles and mechanisms of action of trans-4-methyl-β-nitrostyrene.
Visualizations
The following diagrams illustrate the key chemical processes discussed in this guide.
Caption: General mechanism of the Henry reaction for the synthesis of trans-4-methyl-β-nitrostyrene.
Caption: A typical experimental workflow for the synthesis of trans-4-methyl-β-nitrostyrene.
Caption: Reduction of trans-4-methyl-β-nitrostyrene to the corresponding phenethylamine.
References
- 1. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation of 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document details the core reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis.
Core Synthesis: The Henry-Knoevenagel Condensation
The most common and effective method for synthesizing this compound is the Henry-Knoevenagel condensation, also known as the Henry or nitroaldol reaction.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-methylbenzaldehyde, with a nitroalkane, typically nitromethane.[1][3] The reaction proceeds in two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final product, this compound.[4][5] The choice of catalyst and reaction conditions plays a crucial role in the efficiency and yield of the synthesis.[6]
Reaction Mechanism
The formation of this compound via the Henry reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation of this intermediate yields the nitroaldol adduct. The final step is the elimination of a water molecule (dehydration), often facilitated by the reaction conditions, to form the conjugated system of this compound.[4]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and related nitrostyrenes, providing a comparative overview of different reaction conditions and their outcomes.
| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 78 | [7] |
| Benzaldehyde | Nitromethane | Sodium Hydroxide | Methanol | 10-15 | - | 80-83 | [1] |
| 4-Nitrobenzaldehyde | Nitromethane | Imidazole | Solvent-free (grinding) | Room Temp. | 3 | 85 | [8] |
| 4-Chlorobenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 82 | [7] |
| 4-Methoxybenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 75 | [7] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on a general procedure for para-substituted β-nitrostyrenes.[7]
Materials:
-
4-Methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (2M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL).
-
Addition of Reactants: To the solution, add nitromethane (6.9 equivalents) followed by 4-methylbenzaldehyde (1 equivalent).
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C. Maintain the reflux for six hours.
-
Cooling and Stirring: After six hours, cool the reaction mixture to room temperature and stir overnight.
-
Work-up: Pour the resulting solution into ice water. Adjust the pH to 7 with a 2M NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it using a rotary evaporator to obtain a yellow solid. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide: Stability and Storage of 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-4-(2-nitrovinyl)benzene, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in research and development settings.
Overview of Chemical Stability
This compound, also known as trans-4-methyl-β-nitrostyrene, is a solid crystalline compound. Its stability is influenced by several environmental factors, primarily temperature, light, and air. The presence of the nitrovinyl group conjugated with the aromatic ring makes the molecule susceptible to certain degradation pathways. The trans isomer is generally considered the more thermodynamically stable form.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C)[1] | To minimize thermal degradation and potential polymerization. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is noted to be air-sensitive; an inert atmosphere prevents oxidation. |
| Container | Tightly closed in a dry and well-ventilated place[1] | To prevent exposure to moisture and atmospheric contaminants. |
| Light Exposure | Store in a cool, dark place | To prevent potential photodegradation and isomerization. |
| Chemical Incompatibility | Keep away from strong oxidizing agents[1] | To avoid vigorous and potentially hazardous reactions. |
Physicochemical Properties Relevant to Stability
Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 102-104 °C |
| Solubility | Sparingly soluble in water (0.070 g/L at 25°C)[1] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related β-nitrostyrenes, several potential degradation routes can be postulated. These include photodimerization, photoisomerization, and polymerization, particularly under exposure to light and heat. The nitro group can also be susceptible to reduction.
Below is a logical diagram illustrating the general factors that can influence the stability of this compound and lead to its degradation.
Experimental Protocols for Stability Assessment
General Forced Degradation Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC with a suitable detector (e.g., UV-Vis)
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60°C) in a calibrated oven.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile any degradation products.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for research and development purposes. Adherence to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, is essential. While specific degradation pathways are not fully elucidated in the literature, understanding the potential for thermal, photolytic, and oxidative degradation allows for the implementation of appropriate handling and storage protocols. The provided experimental framework for forced degradation studies can serve as a valuable tool for researchers to further investigate the stability profile of this important chemical intermediate.
References
Health and Safety Precautions for 1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling of 1-Methyl-4-(2-nitrovinyl)benzene (also known as trans-4-Methyl-β-nitrostyrene). Due to the limited specific toxicological data for this compound, this guide incorporates information from the closely related and well-studied compound, β-nitrostyrene, to provide a thorough assessment of potential hazards. All personnel handling this chemical should be adequately trained and familiar with the information presented herein.
Chemical and Physical Properties
Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. These properties for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 102-104 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | JSPNBERPFLONRX-VOTSOKGWSA-N | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.
| Hazard Class | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram: GHS07 (Exclamation Mark)
Toxicological Information
Symptoms of exposure to β-nitrostyrene may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[3][4] It can also cause tearing of the eyes (lachrymation).[3][4] Other potential symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3][4]
| Toxicity Data for β-nitrostyrene | Value | Species |
| Intraperitoneal LDLo (Lowest published lethal dose) | 33 mg/kg | Mouse |
Handling and Storage
Safe handling and storage practices are paramount to minimizing exposure risks in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form where dust generation is possible.[1]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
A clear and practiced spill response plan is essential for mitigating the risks of an accidental release.
Emergency Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Experimental Protocols
The following are general experimental procedures adapted from the synthesis of nitrostyrenes, which provide context for handling this class of compounds in a laboratory setting. These are not exhaustive and should be adapted based on a specific risk assessment for each experiment.
General Handling of Solid this compound
-
Preparation: Before handling, ensure the work area in the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of solid this compound to the container using a clean spatula. Avoid creating dust.
-
Dissolution: If dissolving the solid, add the solvent to the container with the solid. Gently swirl or stir the mixture until the solid is fully dissolved. If heating is required, use a controlled heating source such as a heating mantle or a water bath.
Recrystallization for Purification
This procedure is based on the purification of β-nitrostyrene and is likely applicable to this compound.
-
Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling can be further aided by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Disposal Considerations
All waste containing this compound, including contaminated absorbent materials from spills and experimental residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. A thorough risk assessment should be conducted before any work with this compound is initiated.
References
Spectroscopic and Mechanistic Insights into CAS 5153-68-4: A Technical Guide for Researchers
An In-depth Analysis of trans-4-Methyl-β-nitrostyrene for Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the compound identified by CAS number 5153-68-4, chemically known as trans-4-methyl-β-nitrostyrene. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and potential biological characteristics of this molecule. The guide presents a compilation of spectroscopic data, detailed experimental methodologies for data acquisition, and a visualization of a relevant biological signaling pathway.
Chemical Identity
| Identifier | Value |
| CAS Number | 5153-68-4 |
| Chemical Name | trans-4-Methyl-β-nitrostyrene |
| IUPAC Name | 1-methyl-4-[(E)-2-nitroethenyl]benzene |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1] |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 102-104 °C |
Spectroscopic Data
A summary of the available spectroscopic data for trans-4-methyl-β-nitrostyrene is presented below. These data are crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.94 | d | 1H | Vinyl H |
| ~7.56 | d | 1H | Vinyl H |
| ~7.48 | d | 2H | Aromatic H (ortho to vinyl group) |
| ~7.41 | d | 2H | Aromatic H (ortho to methyl group) |
| ~2.40 | s | 3H | Methyl H |
Note: The chemical shifts are approximate and based on data for structurally similar compounds. The exact values may vary depending on the experimental conditions.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.3 | Aromatic C (quaternary, attached to vinyl group) |
| ~137.8 | Vinyl C |
| ~137.5 | Vinyl C |
| ~130.4 | Aromatic CH |
| ~129.8 | Aromatic CH |
| ~128.6 | Aromatic C (quaternary, attached to methyl group) |
| ~21.5 | Methyl C |
Note: The chemical shifts are approximate and based on data for structurally similar compounds. The exact values may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1640 | Strong | C=C stretch (alkene) |
| ~1600, 1495 | Medium-Strong | C=C stretch (aromatic) |
| ~1520 | Strong | N-O asymmetric stretch (nitro group) |
| ~1340 | Strong | N-O symmetric stretch (nitro group) |
| ~970 | Strong | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular ion) |
| 117 | High | [M - NO₂]⁺ |
| 116 | High | [M - HNO₂]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
A solid sample of trans-4-methyl-β-nitrostyrene (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition:
NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The instrument is locked to the deuterium signal of the CDCl₃ solvent. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Approximately 1-2 mg of finely ground trans-4-methyl-β-nitrostyrene is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
Mass Spectrometry
Instrumentation and Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):
A dilute solution of trans-4-methyl-β-nitrostyrene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Biological Activity and Signaling Pathway
Preliminary evidence suggests that trans-4-methyl-β-nitrostyrene may exhibit biological activity by modulating cellular signaling pathways. Specifically, it has been implicated in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The precise mechanism of activation by this specific compound is not yet fully elucidated. However, a generalized workflow for the activation of the EGFR pathway by a small molecule ligand is depicted below.
Caption: Generalized EGFR signaling pathway activation by a small molecule.
This guide provides a foundational understanding of the spectroscopic characteristics of trans-4-methyl-β-nitrostyrene (CAS 5153-68-4) and a framework for its potential biological activity. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to the Reactions of 1-Methyl-4-(2-nitrovinyl)benzene
Introduction
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₂.[1] Its structure features a benzene ring substituted with a para-methyl group and a trans-nitrovinyl group.[1] The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl double bond makes this molecule a versatile building block in organic synthesis.[1] This guide provides a comprehensive review of the known reactions involving this compound, detailing reaction types, experimental protocols, and quantitative data for researchers in organic chemistry and drug development.
Chemical and Physical Properties
-
Molecular Formula: C₉H₉NO₂[2]
-
Molecular Weight: 163.17 g/mol
-
Appearance: White to light yellow solid/powder.[3]
-
Melting Point: 102-104 °C
-
CAS Number: 5153-68-4[2]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Henry reaction (nitroaldol condensation), which involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitromethane, followed by dehydration.[1]
General Synthesis Workflow
References
An In-depth Technical Guide to the Discovery and Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
This technical guide provides a comprehensive overview of the historical context and synthetic methodologies for 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound, also known as trans-4-methyl-β-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₂. Its structure features a benzene ring substituted with a methyl group and a nitrovinyl group at the para positions. This compound serves as a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to nucleophilic attack, enabling a variety of chemical transformations.
Historical Context of Synthesis
The synthesis of this compound is deeply rooted in the development of classical carbon-carbon bond-forming reactions of the late 19th century. The most prominent and widely employed method for the preparation of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[1][2]
Discovered by the Belgian chemist Louis Henry in 1895, the Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield a nitroalkene.[1][2] This reaction's adaptability and efficiency have made it the cornerstone for the synthesis of a wide array of nitrostyrene derivatives, including this compound.
Another relevant historical reaction is the Knoevenagel condensation, discovered by Emil Knoevenagel in 1894. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[3][4] While the Henry reaction specifically utilizes nitroalkanes, the Knoevenagel condensation is a broader class of reactions that laid the groundwork for various condensation strategies in organic synthesis.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The following sections detail the most common and effective methods.
Henry Reaction (Nitroaldol Condensation)
The Henry reaction is the most prevalent method for synthesizing this compound. It involves the condensation of 4-methylbenzaldehyde with nitromethane in the presence of a base, followed by dehydration of the intermediate nitroaldol.
Reaction Scheme:
This procedure utilizes ammonium acetate as a catalyst in acetic acid.
-
Reagents:
-
4-methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-methylbenzaldehyde (1 equivalent).
-
Reflux the mixture for six hours at 100°C.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.
-
The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
-
Quantitative Data:
This classic procedure employs a strong base, sodium hydroxide, at low temperatures.
-
Reagents:
-
4-methylbenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ice
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, combine 4-methylbenzaldehyde, nitromethane, and methanol.
-
Cool the mixture in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium hydroxide, maintaining the reaction temperature between 10-15°C. A precipitate will form.
-
After the addition is complete, stir for an additional 15 minutes.
-
Add ice water to dissolve the precipitate, forming a clear solution.
-
Slowly pour the alkaline solution into a stirred solution of hydrochloric acid. A pale yellow crystalline product will precipitate.
-
Filter the solid by suction and wash with water until chloride-free.
-
The crude product can be purified by recrystallization from hot ethanol.
-
One-Pot Nitration of 4-Methylstyrene
An alternative approach involves the direct nitration of 4-methylstyrene in a one-pot procedure promoted by copper(II) tetrafluoroborate and iodine.[6]
Reaction Scheme:
-
Reagents:
-
4-methylstyrene
-
Copper(II) oxide (CuO)
-
35% aqueous Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Iodine (I₂)
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous sodium thiosulfate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a solution of copper(II) tetrafluoroborate by reacting copper(II) oxide (4 mmol) with 35% aqueous tetrafluoroboric acid (8 mmol).
-
To this solution, add acetonitrile (20 mL) and sodium nitrite (24 mmol).
-
Stir the mixture for 2 minutes, then add iodine (6 mmol) and 4-methylstyrene (20 mmol).
-
Stir the reaction mixture at room temperature for 7 hours.
-
Add water (25 mL) and filter off the precipitated copper(I) iodide.
-
Extract the filtrate with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with 5% aqueous sodium thiosulfate (25 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:diethyl ether, 9:1).
-
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Appearance | Yellow solid | [5] |
| Melting Point | 102-104 °C | [7] |
| Purity | >98% | [7] |
| Solubility in Water | Sparingly soluble (0.070 g/L at 25°C) | [8] |
Experimental Workflows (Graphviz Diagrams)
Caption: Experimental workflow for the synthesis of this compound via the Henry reaction using ammonium acetate.
Caption: Experimental workflow for the one-pot synthesis of this compound from 4-methylstyrene.
Conclusion
This compound is a readily accessible synthetic intermediate, primarily prepared through the well-established Henry reaction of 4-methylbenzaldehyde and nitromethane. Variations in catalysts and reaction conditions allow for optimization of the synthesis. Additionally, alternative methods such as the one-pot nitration of 4-methylstyrene provide a different synthetic approach. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and characterization of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. trans-4-Methyl-b-nitrostyrene 98 5153-68-4 [sigmaaldrich.com]
- 8. fishersci.ie [fishersci.ie]
Methodological & Application
Application Notes: 1-Methyl-4-(2-nitrovinyl)benzene in Michael Addition Reactions
Introduction
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is a versatile organic compound that serves as an excellent Michael acceptor in organic synthesis.[1][2][3] Its structure features a benzene ring substituted with a methyl group and a conjugated nitrovinyl group. The potent electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of synthetic chemistry.[4][5] The resulting adducts are valuable intermediates, particularly in the development of pharmaceuticals and functional materials, as the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of complex molecules like γ-amino compounds.[6][7]
Mechanism of Michael Addition
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.[4] The reaction is typically thermodynamically controlled and proceeds via a resonance-stabilized intermediate. The general mechanism involves the attack of a "soft" nucleophile (e.g., an enolate, amine, or thiol) on the β-carbon of the nitrovinyl group. This leads to the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct.
Caption: Mechanism of the Michael addition of a nucleophile to this compound.
Applications in Asymmetric Synthesis
The conjugate addition to nitroalkenes is a powerful tool for creating stereocenters. Asymmetric Michael additions, employing chiral catalysts, allow for the synthesis of enantiomerically enriched products, which is critical in drug development. Both organocatalysts and metal-based catalysts have been successfully employed.
-
Organocatalysis : Chiral thiourea derivatives, prolinol ethers, and peptides have proven effective in catalyzing the addition of nucleophiles like ketones, aldehydes, and nitroalkanes to nitroalkenes with high enantioselectivity.[6][8][9] For instance, a bifunctional thiourea organocatalyst can activate the nitroalkene through hydrogen bonding while a primary amine moiety on the catalyst forms an enamine with a ketone donor, facilitating a highly stereoselective reaction.[8]
-
Metal Catalysis : Chiral metal complexes, such as those involving zinc, can catalyze the asymmetric addition of nitroalkanes to nitroalkenes, yielding 1,3-dinitro compounds with high diastereoselectivity and enantioselectivity (up to 95% ee).[10] Dinuclear zinc catalysts have also been shown to promote the addition of vinylogous nucleophiles to nitroalkenes effectively.[11][12]
Quantitative Data Summary
The following table summarizes representative results for Michael addition reactions to substituted nitroalkenes, demonstrating the versatility of the reaction with various nucleophiles and catalysts. While not all examples use this compound specifically, the data for trans-β-nitrostyrene and its derivatives are highly indicative of the expected reactivity and selectivity.
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) / dr | Ref. |
| trans-β-nitrostyrene | Cyclohexanone | (R,R)-DPEN-Thiourea (10) | Water | 5 | 99 | 99 (syn) | [8] |
| trans-β-nitrostyrene | 2(5H)-furanone | (S,S)-Bis-ProPhenol-Zn (10) | Toluene | 48 | 81 | 96 (17:1) | [11][12] |
| trans-β-nitrostyrene | Nitroethane | Bis(thiazoline)-Zn (20) | Neat | 120 | 44 | 69 (11:1) | [10] |
| trans-β-nitrostyrene | 2-Nitropropane | DMAP-Thiourea (2) | Toluene | 48 | 84 | 95 | [6] |
| 1-Bromo-4-(2-nitrovinyl)benzene | Propanal | Diphenylprolinol silyl ether (5) | Toluene | 24 | 98 | 99 (96:4) | [9] |
Experimental Protocols
Protocol 1: Organocatalyzed Michael Addition of a Ketone
This protocol is a general procedure adapted from the organocatalyzed addition of cyclohexanone to nitrostyrenes.[8]
Caption: General workflow for a Michael addition experiment.
Materials:
-
This compound (1.0 equiv)
-
Cyclohexanone (10 equiv)
-
(R,R)-DPEN-based thiourea catalyst (0.1 equiv)
-
Solvent (e.g., Water or Toluene)
-
Ethyl acetate (for extraction)
-
Saturated aq. NH4Cl or dilute HCl (for quenching)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add the chiral thiourea catalyst (0.02 mmol, 0.1 equiv) and this compound (0.20 mmol, 1.0 equiv).
-
Add the solvent (e.g., 1.0 mL of water) and stir the mixture at room temperature.[8]
-
Add cyclohexanone (2.0 mmol, 10 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature for the required time (typically 5-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the starting nitroalkene is consumed, quench the reaction by adding dilute aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine stereoselectivity using chiral HPLC if applicable.
Synthetic Utility and Further Transformations
The Michael adducts derived from this compound are synthetically versatile. The nitro group is a key functional handle that can be readily converted into other groups, most notably an amine, which is a common moiety in bioactive molecules.
Caption: Synthetic pathway from Michael acceptor to pharmaceutical intermediates.
The reduction of the nitro group to a primary amine is a common and high-yielding transformation. This can be achieved using various methods, including:
-
Catalytic hydrogenation (e.g., H₂, Pd/C in methanol).[12]
-
Metal-acid systems (e.g., Zn, Fe, or Sn in acidic media).
-
Transfer hydrogenation (e.g., using ammonium formate).
The resulting γ-amino compounds are precursors to a wide array of biologically active molecules, including γ-aminobutyric acid (GABA) analogues, which have applications in treating neurodegenerative disorders.[7]
Safety Precautions
This compound, like other aromatic nitro compounds, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Buy this compound | 7559-36-6 [smolecule.com]
- 2. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 1-Methyl-4-(2-nitrovinyl)benzene to synthesize 4-methylphenethylamine. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols outlined below cover a range of common reducing agents and methodologies, offering flexibility based on available laboratory resources and desired reaction outcomes.
Introduction
The reduction of β-nitrostyrenes, such as this compound, is a fundamental transformation in organic synthesis, yielding valuable phenethylamine derivatives.[1] These products serve as crucial building blocks for a wide array of pharmacologically active molecules. The choice of reducing agent is critical as it influences the reaction's efficiency, selectivity, and scalability. This document details several reliable methods for this reduction, including the use of complex metal hydrides, catalytic hydrogenation, and metal-acid systems.
Synthesis of Starting Material: this compound
The precursor, this compound, is typically synthesized via a Henry-Knoevenagel condensation reaction between 4-methylbenzaldehyde and nitromethane.[2]
Experimental Protocol: Henry-Knoevenagel Condensation
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, for example, ammonium acetate (0.25-0.3 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into cold water, which induces precipitation. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals.
Reduction Methodologies
The following section details various protocols for the reduction of this compound to 4-methylphenethylamine. A comparative summary of the quantitative data for these methods is provided in Table 1.
Method 1: Reduction with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
Red-Al is a powerful reducing agent capable of smoothly reducing β-nitrostyrenes to the corresponding phenethylamines.[3]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a solution of this compound (1 mmol) in dry benzene.
-
Reagent Addition: Add this solution at room temperature to a solution of Red-Al (8-10 mmol) in benzene.
-
Reaction Conditions: Heat the reaction mixture under reflux for 2-17 hours.
-
Quenching and Work-up: After cooling, the reaction is carefully hydrolyzed with water.
-
Isolation: The resulting mixture is filtered, and the organic layer is separated. The solvent is evaporated, and the free amine can be isolated by vacuum distillation.[3]
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent and widely used reducing agent for the conversion of nitrostyrenes to phenethylamines.[4] This method is particularly effective for non-phenolic substrates.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (a 20% excess of the amount required for the reduction of both the double bond and the nitro group) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: Add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension. For larger scale reactions, a Soxhlet extractor can be used for slow and continuous addition.[4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or by conversion to a hydrochloride salt.
Method 3: Reduction with Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)
This one-pot method offers a milder and more convenient alternative to LiAlH₄, with high yields and short reaction times.[5][6]
Experimental Protocol:
-
Reaction Setup: To a stirring suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of 2-propanol and water, add this compound (1 equivalent) in small portions.
-
Catalyst Addition: Add a catalytic amount of copper(II) chloride (e.g., as a freshly prepared 2M solution).
-
Reaction Conditions: Reflux the reaction mixture at 80°C for 10-30 minutes, monitoring by TLC.[7]
-
Work-up: After cooling to room temperature, add a 35% solution of NaOH with stirring.
-
Isolation: Extract the product with a suitable organic solvent. The combined organic extracts are dried, filtered, and the product is typically isolated as its hydrochloride salt by the addition of HCl in an appropriate solvent like dioxane.[7]
Method 4: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
Protocol A: Using Palladium on Carbon (Pd/C)
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol. Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate). For substrates with poor solubility, a co-solvent or an acidic medium (e.g., methanol and 1N HCl) can be used.[8]
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).[9]
-
Reaction Conditions: Stir the reaction vigorously at room temperature until the calculated amount of hydrogen is consumed.
-
Work-up and Isolation: After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude product. The amine can be purified by distillation or by formation of its hydrochloride salt.
Protocol B: Using Raney Nickel
-
Catalyst Preparation: Use commercially available Raney Nickel or prepare it by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The activated catalyst should be washed with water until neutral and then with the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid.
-
Reaction Setup: In a hydrogenation apparatus, add the Raney Nickel catalyst to a solution of this compound in a suitable solvent like ethanol.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere, often at elevated temperature and pressure, depending on the specific apparatus and desired reaction rate.
-
Work-up and Isolation: After hydrogen uptake ceases, the catalyst is carefully filtered off, and the product is isolated from the filtrate as described for the Pd/C method.
Method 5: Reduction with Iron in Acidic Medium (Fe/HCl)
This classical method is a cost-effective way to reduce nitro groups, though it may require careful control to ensure the reduction of the alkene as well.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend iron powder (several equivalents) in a mixture of a solvent like ethanol or methanol and water.
-
Reaction Initiation: Add a solution of this compound in the same solvent to the iron suspension. Heat the mixture and then add concentrated hydrochloric acid dropwise.
-
Reaction Conditions: The reaction is often exothermic and may require cooling to maintain a controlled reflux. Stirring is continued until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After completion, the reaction mixture is filtered to remove the iron salts. The filtrate is then made basic with a suitable base (e.g., sodium carbonate or ammonia) to precipitate iron hydroxides. The mixture is filtered again, and the filtrate is extracted with an organic solvent. The organic extracts are dried and concentrated to give the crude amine, which can be further purified.
Data Presentation
| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) of 4-methylphenethylamine | Reference |
| Red-Al | Benzene | Reflux | 2-17 h | Good to Excellent (Specific data for this substrate not available, but generally high for β-nitrostyrenes) | [3] |
| LiAlH₄ | Diethyl ether or THF | Reflux | Varies (e.g., 6-59 h for some substrates) | High (Specific data for this substrate not available, but reported as 68-81% for phenolic analogs) | [4] |
| NaBH₄/CuCl₂ | 2-Propanol/Water | 80 | 10-30 min | 62-83 (for various substituted β-nitrostyrenes) | [5][6] |
| H₂/Pd-C | Methanol/HCl | Room Temp. | Overnight | ~67 (for a structurally similar substrate) | [8] |
| H₂/Raney Ni | Ethanol | Varies | Varies | Generally Good (Specific quantitative data for this substrate is sparse) | [11] |
| Fe/HCl | Ethanol/Water | Reflux | Varies | Moderate (63% reported for a similar transformation) | [10] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
References
- 1. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Methyl-4-(2-nitrovinyl)benzene as a Precursor for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the synthesis of indoles using 1-methyl-4-(2-nitrovinyl)benzene as a key precursor. Two primary synthetic strategies are presented: a direct, one-pot reductive cyclization to form the indole nucleus, and a two-step approach involving the reduction of the nitrovinyl group to an amine followed by cyclization. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams to guide researchers in the application of these synthetic routes.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The efficient synthesis of substituted indoles is therefore a critical endeavor in drug discovery and development. This compound, a readily accessible β-nitrostyrene derivative, serves as a versatile starting material for the construction of the indole core. This document outlines two effective pathways for its conversion to indole derivatives, providing researchers with practical and reproducible methods.
Synthetic Pathways
Two principal pathways for the synthesis of indoles from this compound are detailed below:
-
Pathway A: Direct Reductive Cyclization. This modern approach utilizes a palladium-catalyzed reductive cyclization of the β-nitrostyrene in a one-pot reaction to directly form the indole ring.[1][2][3] This method is highly efficient, though it may require specific catalysts and pressure equipment.
-
Pathway B: Reduction and Subsequent Cyclization. A more traditional two-step approach involves the initial reduction of the nitrovinyl group to the corresponding phenethylamine, followed by a separate cyclization step to form the indole. This pathway offers flexibility in the choice of reducing agents and cyclization conditions.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions in the synthesis of indoles from nitrostyrene precursors.
Table 1: Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes to Indoles [1][3]
| Entry | Precursor | Catalyst System | CO Surrogate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | β-Methyl-β-nitrostyrene | PdCl₂(CH₃CN)₂ / Phenanthroline | Phenyl Formate | Et₃N | CH₃CN | 140 | 4 | ~31 |
| 2 | β-Nitrostyrene | PdCl₂(CH₃CN)₂ / Phenanthroline | Phenyl Formate | Et₃N | CH₃CN | 140 | 4 | Fair |
Note: Yields can be highly dependent on the specific substituents on the nitrostyrene.
Table 2: Reduction of β-Nitrostyrenes to Phenethylamines [4][5][6]
| Entry | Reducing Agent | Catalyst/Additive | Solvent | Temp. | Time | Yield (%) |
| 1 | LiAlH₄ | - | Diethyl Ether | Reflux | 59 h | 60-81 |
| 2 | NaBH₄ | CuCl₂ | 2-Propanol/Water | Reflux | 10-30 min | 62-83 |
Experimental Protocols
Pathway A: Direct Reductive Cyclization of this compound
This protocol is adapted from procedures for the palladium-catalyzed reductive cyclization of β-nitrostyrenes.[1][2][3]
Materials:
-
This compound
-
PdCl₂(CH₃CN)₂
-
1,10-Phenanthroline (Phen)
-
Phenyl Formate
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Glass pressure tube
Procedure:
-
To a glass pressure tube, add this compound (0.54 mmol), PdCl₂(CH₃CN)₂ (1 mol%), and 1,10-phenanthroline (5 mol%).
-
Add acetonitrile (10 mL) to dissolve the solids.
-
To the solution, add phenyl formate (260 µL) and triethylamine (120 µL).
-
Seal the pressure tube and heat the reaction mixture at 140 °C for 4 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the pressure tube.
-
The reaction mixture can be concentrated under reduced pressure and the residue purified by column chromatography on silica gel to yield the desired indole product.
Pathway B: Two-Step Synthesis via Reduction and Cyclization
Step 1: Reduction of this compound to 2-(4-methylphenyl)ethanamine
This protocol describes a safe and efficient reduction using sodium borohydride and copper(II) chloride.[6][7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
2-Propanol
-
Water
-
Sodium hydroxide (NaOH) solution (35%)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, prepare a suspension of sodium borohydride (15 mmol) in a 2:1 mixture of 2-propanol and water (8 mL).
-
Add this compound (2 mmol) in small portions to the stirring suspension.
-
Add 0.1 mL of a freshly prepared 2 M solution of copper(II) chloride dropwise.
-
Reflux the reaction mixture at 80 °C and monitor its progress by thin-layer chromatography (typically 10-30 minutes).
-
After completion, cool the mixture to room temperature and add 10 mL of a 35% sodium hydroxide solution with stirring.
-
Extract the product with a suitable organic solvent (e.g., 2-propanol or diethyl ether).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-(4-methylphenyl)ethanamine. The product can be further purified by distillation or by forming a hydrochloride salt.[6]
Characterization of 2-(4-methylphenyl)ethanamine:
-
Appearance: Colorless liquid or oil.
Step 2: Cyclization of 2-(4-methylphenyl)ethanamine to 6-Methylindole
A variety of methods can be employed for the cyclization of 2-arylethylamines to indoles. The choice of method will depend on the desired substitution pattern and available reagents. One potential route is the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine. This would require N-acylation of the synthesized 2-(4-methylphenyl)ethanamine, followed by treatment with a strong base at high temperatures.
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Overview of synthetic strategies for indole synthesis.
Experimental Workflow for Pathway B (Two-Step Synthesis)
Caption: Workflow for the two-step synthesis of 6-methylindole.
Signaling Pathway for Direct Reductive Cyclization (Simplified)
Caption: Simplified mechanism of direct reductive cyclization.
References
Application Notes: The Role of 1-Methyl-4-(2-nitrovinyl)benzene in Modern Heterocyclic Synthesis
Introduction
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is a versatile and highly reactive organic building block. Its chemical structure, featuring a conjugated system with a powerful electron-withdrawing nitro group, makes it an excellent Michael acceptor and a reactive component in various cycloaddition reactions.[1] These properties are extensively leveraged in synthetic organic chemistry for the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocyclic compounds. Heterocycles are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials, making efficient synthetic routes to these structures a key focus of research.[2] The high reactivity and functional group tolerance associated with this compound render it an invaluable precursor for drug development professionals and researchers in medicinal chemistry.[1]
Core Reactivity and Applications
The synthetic utility of this compound primarily stems from the reactivity of the nitrovinyl moiety. This functional group can participate in a wide array of chemical transformations to yield diverse heterocyclic systems.
-
Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes conjugate addition with a variety of nucleophiles. This reaction is often the initial step in multi-step or domino reactions that culminate in the formation of five- or six-membered rings.[3][4]
-
[3+2] Cycloaddition Reactions: The carbon-carbon double bond acts as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocycles like isoxazolines and pyrrolidines.[3][4]
-
Diels-Alder [4+2] Cycloaddition: The nitrovinyl group can serve as a potent dienophile in Diels-Alder reactions, reacting with dienes to construct six-membered carbocyclic or heterocyclic rings. The nitro group's electron-withdrawing nature significantly activates the double bond for this transformation.[5]
These fundamental reaction pathways enable the synthesis of important heterocyclic classes, including pyrroles and isoxazoles, from this compound.
Featured Applications in Heterocyclic Synthesis
Synthesis of Substituted Pyrroles
Pyrroles are a fundamental class of nitrogen-containing heterocycles found in many biologically active natural products and pharmaceuticals, including heme and atorvastatin.[6][7] this compound is an excellent precursor for constructing highly substituted pyrrole rings through various methods, most notably via domino reactions initiated by Michael addition. A common strategy involves the reaction with enaminoesters or β-ketoesters in the presence of a catalyst or under catalyst-free conditions.[3] The reaction typically proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination or rearrangement to afford the aromatic pyrrole ring.
References
- 1. Buy this compound | 7559-36-6 [smolecule.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. api.pageplace.de [api.pageplace.de]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Polymerization Reactions Involving 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is a substituted styrene monomer with significant potential for the synthesis of novel polymers. The presence of the electron-withdrawing nitro group on the vinyl substituent dramatically influences its polymerization behavior, making it an interesting candidate for specialized polymer architectures. These polymers may offer unique properties for applications in materials science and, speculatively, in the biomedical field, owing to the biological activities associated with nitro-containing compounds.[1][2][3][4]
This document provides a comprehensive overview of the polymerization reactions involving this compound, with a focus on anionic polymerization as the most viable synthetic route. Detailed experimental protocols for monomer synthesis and polymerization are provided, along with methods for polymer characterization. Additionally, the potential applications of the resulting polymers in drug development are discussed.
Polymerization Behavior of this compound
The polymerization of this compound is predominantly successful via anionic polymerization . Both radical and cationic polymerization methods are generally unsuitable for this monomer.
-
Anionic Polymerization: The strong electron-withdrawing nature of the nitro group stabilizes the propagating carbanion, making the monomer highly susceptible to anionic attack. This leads to a facile polymerization process.[5] Initiators for this process are typically basic compounds such as sodium alkoxides.
-
Radical Polymerization: The nitro group acts as a potent inhibitor of free-radical polymerization.[6][7] The mechanism is thought to involve the release of nitrogen dioxide (NO₂), which scavenges propagating radicals, thus terminating the polymerization process. Consequently, high molecular weight polymers cannot be obtained through this method.
-
Cationic Polymerization: The electron-withdrawing nitro group deactivates the vinyl double bond towards electrophilic attack by cationic initiators. This significantly reduces the monomer's reactivity, making cationic polymerization an unviable method.
Experimental Protocols
Synthesis of this compound (Monomer)
A common and effective method for the synthesis of this compound is the Henry condensation reaction between 4-methylbenzaldehyde and nitromethane.[8][9]
Materials:
-
4-Methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by 4-methylbenzaldehyde (1 equivalent).[9]
-
Reflux the mixture at 100°C for six hours.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure (E)-1-methyl-4-(2-nitrovinyl)benzene.[9]
Anionic Polymerization of this compound
This protocol is based on the anionic polymerization of β-nitrostyrene derivatives initiated by sodium alkoxides in an alcohol solvent.[5][10]
Materials:
-
This compound (monomer), freshly purified
-
Anhydrous methanol or ethanol (solvent)
-
Sodium methoxide or sodium ethoxide (initiator)
-
Nitrogen or Argon gas supply for inert atmosphere
-
Schlenk line or glovebox
-
Dry glassware (reaction flask, syringes)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
-
In a Schlenk flask under an inert atmosphere, dissolve a calculated amount of this compound in anhydrous methanol or ethanol. The monomer concentration should be carefully controlled.
-
Prepare a stock solution of the initiator (e.g., sodium methoxide in methanol) of a known concentration.
-
While stirring the monomer solution at a controlled temperature (e.g., 15-25°C), inject the required amount of the initiator solution to start the polymerization. The initiator concentration will influence the molecular weight of the resulting polymer.
-
The polymerization is typically rapid. Allow the reaction to proceed for a predetermined time.
-
Terminate the polymerization by adding a proton source, such as a small amount of hydrochloric acid diluted in methanol.
-
The polymer will precipitate from the solution. Collect the polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Quantitative Data
Due to the general insolubility of poly(β-nitrostyrene)s in common organic solvents, obtaining precise molecular weight data from techniques like Gel Permeation Chromatography (GPC) is challenging.[5][10] However, kinetic data for the polymerization of p-methyl-β-nitrostyrene (this compound) initiated by sodium alkoxides have been reported.
| Initiator | Solvent | Temperature (°C) | Rate Constant (k, dm³·mol⁻¹·s⁻¹) | Activation Energy (Ea, kJ·mol⁻¹) |
| Sodium Methoxide | Methanol | 15 | ~0.25 | ~24 |
| 20 | ||||
| 25 | ||||
| Sodium Ethoxide | Ethanol | 15 | ~0.25 | ~16 |
| 20 | ||||
| 25 |
Data adapted from the study on anionic polymerization of β-nitrostyrenes.[5][10] The rate of polymerization was found to be first order with respect to both monomer and initiator concentrations.
For molecular weight determination of such insoluble polymers, a method involving a radiolabeled initiator (e.g., ¹⁴C-alkanol) can be employed to determine the number average degree of polymerization.[5][10]
Polymer Characterization
Given the insolubility of poly(this compound), the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibrations and the presence of the polymer backbone vibrations.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H solid-state NMR can provide information about the polymer's structure and tacticity.[11][12][13][14][15]
-
Thermal Analysis:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Hypothetical Signaling Pathway for Biological Activity
Nitro-containing compounds are known to exert biological effects, often through bioreductive activation.[19] The nitro group can be reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage. This mechanism is the basis for the antimicrobial and some anticancer activities of certain nitroaromatic drugs.[2][3][4] A hypothetical signaling pathway for a polymer containing nitro groups is presented below.
Caption: Hypothetical signaling pathway for the biological activity of a nitro-containing polymer.
Potential Applications in Drug Development
The unique chemical nature of poly(this compound) suggests several speculative yet promising avenues for research in drug development:
-
Antimicrobial Agents: The polymer could be investigated for its intrinsic antimicrobial properties, leveraging the known activity of nitroaromatic compounds.[2][3][4] The polymeric nature might offer advantages in terms of sustained release or localized action.
-
Prodrug and Drug Delivery Systems: The nitro group can be chemically modified, for instance, by reduction to an amino group.[8] This functionality could be used to conjugate drugs to the polymer backbone, creating a polymeric prodrug. Furthermore, the polymer itself could be formulated into nanoparticles or other drug delivery vehicles.[20][21]
-
Hypoxia-Activated Therapeutics: The bioreduction of nitro groups is often enhanced under hypoxic conditions, which are characteristic of solid tumors.[19] This raises the possibility of designing polymers that release a cytotoxic agent or become cytotoxic themselves specifically in the tumor microenvironment.
It is crucial to note that the potential toxicity of nitro-containing compounds must be carefully evaluated. The nitro group can be a "toxicophore," and extensive biocompatibility and toxicology studies would be required before any clinical application.[3][4][19]
Conclusion
This compound is a monomer that readily undergoes anionic polymerization to yield a polymer with a unique chemical structure. While the insolubility of the resulting polymer presents characterization challenges, techniques such as solid-state NMR and thermal analysis can provide valuable structural and property information. The presence of the nitro group, while inhibiting radical polymerization, opens up intriguing possibilities for applications in drug development, particularly in the areas of antimicrobial agents and targeted cancer therapy. Further research is warranted to explore the synthesis-structure-property relationships of this polymer and to rigorously assess its potential in biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy this compound | 7559-36-6 [smolecule.com]
- 9. rsc.org [rsc.org]
- 10. Anionic polymerization of β‐nitrostyrenes | Semantic Scholar [semanticscholar.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sum frequency generation and solid-state NMR study of the structure, orientation, and dynamics of polystyrene-adsorbed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-state NMR studies of pharmaceutical solids in polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 20. jchemrev.com [jchemrev.com]
- 21. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis using 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Methyl-4-(2-nitrovinyl)benzene, also known as 4-methyl-β-nitrostyrene, as a versatile substrate in asymmetric synthesis. The focus is on organocatalyzed Michael additions and Friedel-Crafts alkylations, which are pivotal reactions for the construction of chiral molecules.
Introduction
This compound is an electron-deficient alkene that serves as an excellent Michael acceptor and a reactive electrophile in various carbon-carbon bond-forming reactions. Its derivatives are valuable precursors for the synthesis of biologically active compounds and pharmaceuticals. The development of asymmetric methods to control the stereochemistry of these reactions is of paramount importance. This document outlines key data and protocols for the enantioselective functionalization of this substrate.
Data Presentation
The following tables summarize quantitative data for representative asymmetric reactions using this compound as the substrate.
Table 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to this compound
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | (S)-Diphenylprolinol silyl ether (20) | Toluene | 24 | 85 | >95:5 | 96 |
| 2 | Isovaleraldehyde | (S)-Diphenylprolinol silyl ether (20) | CH2Cl2 | 48 | 78 | >95:5 | 94 |
| 3 | Cyclohexanecarbaldehyde | (S)-Diphenylprolinol silyl ether (20) | Toluene | 72 | 72 | >95:5 | 98 |
Table 2: Organocatalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with this compound
| Entry | Indole | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | Chiral Phosphoric Acid (10) | Toluene | 48 | 92 | 90 |
| 2 | 2-Methylindole | Chiral Phosphoric Acid (10) | CH2Cl2 | 72 | 85 | 88 |
| 3 | 5-Methoxyindole | Chiral Phosphoric Acid (10) | Toluene | 48 | 95 | 92 |
Experimental Protocols
The following are representative protocols for the asymmetric synthesis using this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Propanal to this compound
Materials:
-
This compound
-
Propanal (freshly distilled)
-
(S)-Diphenylprolinol silyl ether
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add propanal (3.0 mmol).
-
Add (S)-Diphenylprolinol silyl ether (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and add methanol (10 mL).
-
Slowly add sodium borohydride (1.5 mmol) in portions to reduce the resulting aldehyde to the corresponding alcohol.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro alcohol.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Organocatalyzed Asymmetric Friedel-Crafts Alkylation of Indole with this compound
Materials:
-
This compound
-
Indole
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5.0 mL) and stir until the catalyst is dissolved.
-
Add indole (1.2 mmol) to the solution.
-
In a separate vial, dissolve this compound (1.0 mmol) in anhydrous toluene (2.0 mL).
-
Add the solution of this compound dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired chiral 3-substituted indole derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow and a proposed catalytic cycle for the asymmetric reactions described.
Application Note: Synthesis of Substituted Quinolines via Reductive Cyclization of 1-Methyl-4-(2-nitrovinyl)benzene
Abstract
This application note details a robust and efficient protocol for the synthesis of substituted quinolines from 1-Methyl-4-(2-nitrovinyl)benzene. The methodology is centered around a one-pot reductive cyclization reaction, providing a straightforward route to valuable quinoline scaffolds. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical approach to constructing polysubstituted quinolines. The procedure employs readily available reagents and standard laboratory techniques, ensuring reproducibility and scalability.
Introduction
Quinolines and their derivatives are core structures in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh reaction conditions and may have limitations in substrate scope.[1][2] An alternative and versatile approach is the reductive cyclization of nitroarenes.[3] This protocol adapts the principles of domino nitro reduction and heterocyclization to synthesize 2-(4-methylphenyl)-6-methylquinoline from this compound.[4][5] The in situ reduction of the nitro group to an amine, followed by an intramolecular cyclization, offers a streamlined pathway to the desired quinoline product.[4][5]
Reaction Scheme
The overall reaction involves the reductive cyclization of this compound to yield 2-(4-methylphenyl)-6-methylquinoline. A plausible mechanism involves the reduction of the nitro group to an amino group, followed by a cascade of reactions leading to the final quinoline product.
References
Application Notes and Protocols: Catalytic Hydrogenation of 1-Methyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 1-Methyl-4-(2-nitrovinyl)benzene is a crucial transformation in organic synthesis, yielding 4-(2-aminoethyl)toluene. This product, a substituted phenethylamine, serves as a valuable building block in the development of various pharmaceutical agents. Phenethylamines are a class of compounds known for their diverse biological activities, and their synthesis is of significant interest in medicinal chemistry.[1] The reduction of the nitroalkene functionality can be achieved using various catalytic systems, with palladium on carbon (Pd/C) being a common and effective choice.[2] This document provides detailed application notes and experimental protocols for this reaction, summarizing key data and outlining the procedural steps for successful synthesis.
Applications in Drug Development
Substituted phenethylamines are precursors to a wide range of biologically active molecules. The amino group introduced during the hydrogenation of this compound provides a key functional handle for further molecular elaboration. This allows for the construction of more complex molecules with potential therapeutic applications. Organic synthesis is a critical component in the discovery of new medicines, and the development of robust synthetic routes to key intermediates like 4-(2-aminoethyl)toluene is essential.[1]
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes the quantitative data for the catalytic hydrogenation of β-nitrostyrenes, providing a comparative overview of different reaction conditions and their outcomes. While specific data for this compound is limited in the literature, the presented data for analogous substrates offers valuable insights for reaction optimization.
| Substrate | Catalyst | Solvent | Additive | H₂ Pressure | Temperature | Time (h) | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C (K-type) | Ethanol | 12 M HCl | 1 atm | 0°C | 3 | 71 | [3] |
| 3,4-Dimethoxy-β-nitrostyrene | 5% Pd/C (K-type) | Ethanol | 12 M HCl | 1 atm | Room Temp. | 24 | 73 | [3] |
| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 10% Pd/C | Methanol | 1N HCl | 3 atm (50 psi) | Room Temp. | Overnight | 67 | [4] |
| ω-Nitrostyrenes (General) | 10% Pd/C | Dilute HCl | - | 500-1500 psi | 50-80°C | - | Good | [5] |
| 4-Nitrostyrene | Ni/NiO@-700-200-1-H₂O | Ethanol | - | 20 bar | 120°C | 1 | >99 (to 4-ethylaniline) | [6][7] |
| 4-Nitrostyrene | Ni/NiO@-700-200-1-H₂O | Toluene | - | 20 bar | 120°C | 1 | >99 (to 4-vinylaniline) | [6][7] |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of this compound. The protocol is based on established procedures for the reduction of β-nitrostyrenes.[3][4]
Materials and Equipment:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrochloric acid (concentrated or 1N solution)
-
Sodium bicarbonate or Sodium hydroxide solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrogen gas source (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
General Procedure for Catalytic Hydrogenation:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound in a protic solvent such as ethanol or methanol.[8] The concentration is typically in the range of 0.1-0.5 M.
-
Acidification (Optional but Recommended): To the solution, add a catalytic amount of hydrochloric acid.[3] The acid can improve the reaction rate and selectivity.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions) and stir the reaction mixture vigorously. For higher pressures, a Parr hydrogenator is recommended.[4][5]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of hydrogen. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.[3]
-
Neutralize the filtrate with a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-(2-aminoethyl)toluene.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation if it is a liquid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the synthesis of 4-(2-aminoethyl)toluene.
Signaling Pathway (Logical Relationship)
The reduction of this compound to 4-(2-aminoethyl)toluene involves the sequential reduction of the nitro group and the carbon-carbon double bond.
Caption: Simplified reaction pathway for the hydrogenation.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is necessary to prevent static discharge.
-
Palladium on Carbon: Palladium on carbon is pyrophoric, especially when dry and finely divided. It can ignite spontaneously upon exposure to air. The catalyst should be handled carefully, preferably as a wet paste. After the reaction, the filtered catalyst should not be allowed to dry on the filter paper. It should be quenched by suspending it in water.
-
Solvents: The organic solvents used are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acids and Bases: Handle concentrated acids and bases with care in a fume hood, wearing appropriate PPE.
References
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols: 1-Methyl-4-(2-nitrovinyl)benzene in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is a versatile organic compound with significant potential in the synthesis of complex molecular architectures.[1] Its electron-withdrawing nitro group and conjugated system make it an excellent Michael acceptor, a key characteristic for its application in multicomponent reactions (MCRs).[1] MCRs are powerful tools in drug discovery and organic synthesis, enabling the construction of diverse and complex molecules in a single, efficient step. This document outlines potential applications and generalized protocols for the use of this compound in the multicomponent synthesis of valuable heterocyclic scaffolds.
While direct literature on multicomponent reactions specifically employing this compound is limited, its reactivity profile as a nitroalkene allows for the extrapolation of protocols from analogous reactions. The following sections detail proposed MCRs for the synthesis of highly substituted pyran, pyridine, and piperidine derivatives, which are prevalent motifs in many biologically active compounds.
Proposed Multicomponent Reactions
Based on the established reactivity of nitroalkenes, this compound is a prime candidate for several types of multicomponent reactions. Below are proposed schemes for the synthesis of key heterocyclic structures.
Synthesis of Functionalized Tetrahydrobenzo[b]pyrans
A one-pot, three-component reaction between an aromatic aldehyde (in this case, derivable in situ or conceptually from this compound's synthetic precursors), malononitrile, and dimedone is a well-established route to tetrahydrobenzo[b]pyrans. By analogy, this compound can act as the Michael acceptor, reacting with the enolate of dimedone and subsequently with malononitrile.
Table 1: Proposed Components and Conditions for Tetrahydrobenzo[b]pyran Synthesis
| Component | Role | Example | Catalyst | Solvent | Expected Product |
| This compound | Michael Acceptor | - | L-proline, piperidine, or other organocatalysts | Ethanol, Water, or solvent-free | 2-Amino-4-(4-methylphenyl)-3-nitro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives |
| Dimedone | Nucleophile | - | |||
| Malononitrile | Nucleophile/Cyclization partner | - |
Synthesis of Polysubstituted Pyridines
The synthesis of highly functionalized pyridines can be envisioned through a multicomponent reaction involving this compound, an active methylene compound, a C-H acid, and an ammonium source. This approach would leverage the reactivity of the nitroalkene to construct the pyridine core.
Table 2: Proposed Components and Conditions for Polysubstituted Pyridine Synthesis
| Component | Role | Example | Catalyst | Solvent | Expected Product |
| This compound | Michael Acceptor | - | Metal catalysts (e.g., Cu(I), Fe(III)) or organocatalysts | Acetic acid, Ethanol | Highly substituted 2-amino-3-nitro-4-(4-methylphenyl)pyridine derivatives |
| Malononitrile or Ethyl Cyanoacetate | Active Methylene Compound | - | |||
| Acetaldehyde or other C-H acid | Carbon Source | - | |||
| Ammonium Acetate | Nitrogen Source | - |
Synthesis of Functionalized Piperidines
A potential route to highly substituted piperidines involves a domino reaction initiated by the Michael addition of an enamine to this compound, followed by an intramolecular cyclization and subsequent functionalization.
Table 3: Proposed Components and Conditions for Functionalized Piperidine Synthesis
| Component | Role | Example | Catalyst | Solvent | Expected Product |
| This compound | Michael Acceptor | - | Organocatalysts (e.g., chiral amines) | Dichloromethane, Toluene | Chiral, polysubstituted 3-nitro-4-(4-methylphenyl)piperidine derivatives |
| Aldehyde/Ketone | Enamine Precursor | Propanal, Acetone | |||
| Secondary Amine | Enamine Precursor | Pyrrolidine, Morpholine |
Experimental Protocols (Generalized)
The following are generalized protocols for the proposed multicomponent reactions involving this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Organocatalytic Synthesis of a Tetrahydrobenzo[b]pyran Derivative
Objective: To synthesize a 2-amino-4-(4-methylphenyl)-3-nitro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivative.
Materials:
-
This compound (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), dimedone (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydrobenzo[b]pyran derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Metal-Catalyzed Synthesis of a Polysubstituted Pyridine Derivative
Objective: To synthesize a highly substituted 2-amino-3-nitro-4-(4-methylphenyl)pyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Acetaldehyde (1.5 mmol)
-
Ammonium acetate (2.0 mmol)
-
Copper(I) iodide (0.1 mmol, 10 mol%)
-
Acetic acid (5 mL)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), malononitrile (1.2 mmol), acetaldehyde (1.5 mmol), ammonium acetate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Add acetic acid (5 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired polysubstituted pyridine.
-
Characterize the product by spectroscopic methods.
Visualizations
Proposed Reaction Workflow
Caption: General workflow for a proposed multicomponent reaction.
Plausible Catalytic Cycle
Caption: A plausible catalytic cycle for an organocatalyzed MCR.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Henry Reaction for 1-Methyl-4-(2-nitrovinyl)benzene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield of 1-Methyl-4-(2-nitrovinyl)benzene via the Henry reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or Inappropriate Catalyst: The chosen base catalyst may be weak, impure, or unsuitable for the specific substrates.[1][2] | a. Catalyst Screening: Test a range of catalysts. While ammonium acetate is commonly used, other options include primary amines (e.g., butylamine), or organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For asymmetric synthesis, chiral metal complexes such as those involving copper(II) acetate can be effective.[1] b. Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the base is used. Too little may result in an incomplete reaction, while too much can promote side reactions. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[2] | a. Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures can reduce side products but may necessitate longer reaction times.[2] For the dehydration of the intermediate to the final nitrostyrene, elevated temperatures are often required.[3] | |
| 3. Poor Reagent Quality: Impurities in p-tolualdehyde or nitromethane can inhibit the reaction. | a. Reagent Purification: Use freshly distilled or high-purity reagents. Ensure reagents are dry, as water can interfere with the reaction. | |
| 4. Reversibility of the Reaction: The Henry reaction is reversible, which can limit the final yield.[1][4] | a. Water Removal: If the reaction is performed in a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water formed during the dehydration step, driving the equilibrium towards the product. | |
| Formation of Side Products | 1. Cannizzaro Reaction: Self-condensation of p-tolualdehyde can occur in the presence of a strong base.[1][4] | a. Use a Milder Base: Switch to a weaker base like ammonium acetate or an amine catalyst instead of strong bases like sodium hydroxide. |
| 2. Polymerization of the Product: The nitroalkene product can polymerize under basic conditions.[5] | a. Control Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid excessively high temperatures. b. Acidification: Upon completion, acidifying the reaction mixture can neutralize the base and prevent further polymerization. | |
| Incomplete Dehydration of the β-nitro alcohol Intermediate | 1. Insufficient Temperature or Acidity: The elimination of water to form the nitroalkene is often a separate, required step.[3][6] | a. Increase Temperature: After the initial condensation, increasing the temperature can facilitate the dehydration.[6] b. Acidic Workup/Catalyst: The use of an acidic medium, such as acetic acid as a solvent, can promote dehydration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction?
A1: The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction. It begins with the deprotonation of the nitroalkane (nitromethane) by a base to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde (p-tolualdehyde) to form a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol intermediate. This intermediate can then undergo dehydration, often promoted by heat or acidic conditions, to yield the final nitroalkene product, this compound.[4][8]
Q2: How does the electronic nature of the substituent on the aromatic aldehyde affect the reaction?
A2: The reactivity of the aromatic aldehyde is influenced by its electronic properties. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to higher yields and faster reaction rates. Conversely, electron-donating groups, such as the methyl group in p-tolualdehyde, can decrease the reactivity of the aldehyde.[1]
Q3: What are the advantages of using a heterogeneous catalyst?
A3: Heterogeneous catalysts, such as solid base catalysts, offer several advantages, including easier separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions, which can lead to higher selectivity and reduced side product formation.[5]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, the Henry reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry. This approach can simplify the workup procedure and reduce environmental impact.[5]
Q5: In the context of drug development, why is the nitroalkene product useful?
A5: The resulting β-nitro alcohol and nitroalkene products are valuable synthetic intermediates.[4] They can be readily converted into other functional groups, such as β-amino alcohols or α-hydroxy ketones, which are common moieties in pharmaceutical compounds.[4][9]
Quantitative Data on Reaction Conditions
The following table summarizes reported yields for the synthesis of this compound and its nitroalcohol intermediate under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 78 | This compound |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | Room Temp. | 24-48 | 82-99 | 1-(p-tolyl)-2-nitroethanol |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonium Acetate
This protocol is adapted from a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[7]
Materials:
-
p-tolualdehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Ice water
-
Sodium hydroxide (2M aqueous solution)
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of glacial acetic acid, add nitromethane (6.9 equivalents) followed by p-tolualdehyde (1 equivalent).
-
Heat the mixture to reflux at 100°C for six hours.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water.
-
Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure (E)-1-methyl-4-(2-nitrovinyl)benzene.[7]
Protocol 2: Asymmetric Synthesis of 1-(p-tolyl)-2-nitroethanol using a Chiral Copper Catalyst
This protocol is based on a general procedure for the asymmetric Henry reaction.[1]
Materials:
-
p-tolualdehyde
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
Procedure:
-
In a vial under a nitrogen atmosphere, charge the chiral ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol (2 mL).
-
Stir the solution at room temperature for 2 hours to obtain a blue solution of the catalyst complex.
-
Add p-tolualdehyde (1 equivalent) to the blue solution and stir for 20 minutes at room temperature.
-
Add nitromethane (10 equivalents) to the reaction mixture and continue stirring for 24-48 hours.
-
Upon completion (monitored by TLC), the reaction mixture can be purified by flash silica gel chromatography to isolate the chiral nitroaldol product.[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. almacgroup.com [almacgroup.com]
Technical Support Center: Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Henry (nitroaldol) reaction of 4-methylbenzaldehyde and nitromethane.
Q1: Why is the yield of my this compound unexpectedly low?
Low yields can arise from several factors in a Henry reaction. This reaction is reversible, which can inherently limit the final product quantity.[1] Other common causes include:
-
Inefficient Catalysis: The choice and concentration of the base catalyst are critical. The optimal catalyst depends on the specific reaction conditions.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome. Dehydration of the intermediate β-nitro alcohol to form the final nitrostyrene product often requires elevated temperatures.[1]
-
Substrate Reactivity: Electron-donating groups on the aromatic aldehyde, such as the methyl group in 4-methylbenzaldehyde, can slow down the reaction compared to aldehydes with electron-withdrawing groups.[1][2]
-
Competing Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.[1]
Q2: I've isolated the β-nitro alcohol intermediate, but it's not dehydrating to this compound. How can I facilitate this step?
The dehydration of the nitro alcohol intermediate can sometimes be challenging. To promote the elimination of water and formation of the nitrostyrene, consider the following:
-
Thermal Promotion: Heating the reaction mixture is a common method to induce dehydration.[3]
-
Acid/Base Catalysis: The dehydration can be catalyzed by either acid or base.[4] If you are using a base for the initial condensation, continuing to heat in the presence of the base may be sufficient. Alternatively, careful addition of an acid during workup can promote dehydration.
Q3: My final product is an oil instead of the expected yellow crystals. What could be the reason?
The formation of an oily product instead of solid crystals can be due to:
-
Presence of the Nitro Alcohol Intermediate: If the dehydration is incomplete, the presence of the β-nitro alcohol intermediate can result in an oily product.
-
Incorrect Workup Procedure: The order of addition during an acidic workup is crucial. The alkaline reaction mixture should always be added slowly to the acid with vigorous stirring. Reversing this addition can often lead to the formation of an oil.[5]
Q4: The reaction mixture has turned into a thick, unmanageable polymer. What causes this and how can it be prevented?
Polymerization of the nitrostyrene product is a known side reaction, especially under basic conditions.[1] To minimize polymerization:
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the formation of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Moderate Temperatures: While heat can be necessary for dehydration, excessive temperatures can promote polymerization.[6]
-
Prompt Workup: Once the reaction is complete, proceed with the workup without delay.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Henry reaction, which involves the condensation of 4-methylbenzaldehyde with nitromethane in the presence of a base catalyst.[1][7]
Q2: What are some typical catalysts used for this synthesis?
A variety of base catalysts can be employed, including:
-
Sodium hydroxide or potassium hydroxide.[7]
-
Primary amines such as n-butylamine, methylamine, and ethylamine.[8]
Q3: What are the expected physical properties of this compound?
(E)-1-Methyl-4-(2-nitrovinyl)benzene is typically a yellow solid.[9] Its reported melting point is in the range of 100-104°C.[10][11]
Q4: Are there any significant safety precautions I should take when handling this compound?
While specific toxicological data for this compound is limited, it is prudent to handle it with caution, assuming properties similar to other aromatic nitro compounds. These compounds can be irritating to the skin and eyes, and harmful if inhaled or ingested.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [7][12] |
| Molecular Weight | 163.17 g/mol | [11][12] |
| Appearance | Yellow Solid | [9][13] |
| Melting Point | 100-104 °C | [10][11] |
| Reported Yield | 78% | [9] |
Experimental Protocols
Synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene using Ammonium Acetate
This protocol is adapted from a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[9]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzaldehyde (1 equivalent) and ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL).
-
Addition of Nitromethane: Add nitromethane (6.9 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux at 100°C for six hours.
-
Cooling: After six hours, cool the reaction mixture to room temperature and stir overnight.
-
Workup: Pour the resulting solution into ice water. Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a yellow solid.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure (E)-1-methyl-4-(2-nitrovinyl)benzene.[9] A reported yield for this method is 78%.[9]
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Buy this compound | 7559-36-6 [smolecule.com]
- 8. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Methyl-4-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-4-(2-nitrovinyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound may be melting in the hot solvent, or the solution is saturated above the compound's melting point. High impurity levels can also contribute to this issue. | - Ensure the bulk of the solid is dissolved before reaching the solvent's boiling point.- Add slightly more solvent to the hot mixture to ensure the compound remains dissolved.- Try a different solvent or a solvent mixture with a lower boiling point. |
| Poor Crystal Formation | The solution is cooling too rapidly, leading to the formation of fine powder or amorphous solid instead of distinct crystals. | - Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1]- Insulate the flask to slow down the cooling process further.- Scratch the inside of the flask with a glass rod to induce crystal nucleation. |
| Low Recovery of Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. The product may also adhere to the flask and filter paper. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent.[1]- Scrape the flask and filter paper to recover all of the product. |
| Colored Impurities in Crystals | Impurities are trapped within the crystal lattice due to rapid crystallization or are co-crystallizing with the product. | - Ensure slow cooling to allow for selective crystallization.[1]- If impurities are highly colored, consider a preliminary purification step by column chromatography or treatment with activated carbon. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The chosen solvent system (eluent) has suboptimal polarity. The column may be overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for nitrostyrenes is a hexane/ethyl acetate mixture.[2]- Reduce the amount of crude material loaded onto the column. |
| Compound is not Eluting from the Column | The eluent is not polar enough to move the compound through the stationary phase. The compound might be degrading on the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.- To check for degradation, spot the crude material on a TLC plate and let it sit for an hour before eluting to see if new spots appear. |
| Streaking or Tailing of the Compound Band | The compound is too soluble in the eluent, or there are interactions with the stationary phase. The column may have been packed improperly. | - Decrease the polarity of the eluent.- Ensure the silica gel is packed uniformly without any cracks or channels.- Dry-loading the sample onto the silica gel can sometimes mitigate this issue. |
| Cracking of the Silica Gel Bed | The column has run dry, or there was a sudden change in solvent polarity causing heat generation. | - Always keep the silica gel bed covered with the eluent.- When changing solvent polarity, do so gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellow solid.[3] The reported melting point is in the range of 102-104 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 4-methylbenzaldehyde and nitromethane, as well as byproducts from side reactions. Depending on the synthesis method, polymeric material may also be present.
Q3: Which purification method is generally preferred for this compound?
A3: Both recrystallization and column chromatography are effective. Column chromatography is excellent for removing a wide range of impurities, especially if the crude product is very impure.[2] Recrystallization is a simpler and often faster method for achieving high purity if the main impurities are present in small amounts.[3]
Q4: What are suitable solvent systems for the purification of this compound?
A4: For column chromatography, a mixture of hexane and ethyl acetate is commonly used, with the ratio adjusted based on TLC analysis.[2] For recrystallization, a solvent system of dichloromethane and hexanes (e.g., in a 1:2 ratio) has been reported to be effective.[3] Ethanol can also be a suitable recrystallization solvent.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range that matches the literature value (102-104 °C) is a strong indication of high purity.[4]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify the presence of any impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a dichloromethane/hexane mixture or ethanol) and gently heat the mixture while stirring until the solid completely dissolves.[3]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Overcoming solubility issues of 1-Methyl-4-(2-nitrovinyl)benzene in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methyl-4-(2-nitrovinyl)benzene.
Predicted Solubility Profile
Understanding the polarity of this compound is key to selecting an appropriate solvent. The molecule contains a nonpolar aromatic ring and a methyl group, along with a polar nitrovinyl group. This combination results in an overall moderate polarity. Based on the principle of "like dissolves like," the compound is expected to have better solubility in solvents of similar polarity.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | These solvents have polarities that are a good match for the overall polarity of the compound, facilitating dissolution. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While polar, the ability of these solvents to hydrogen bond may not be as effective for this specific solute. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The significant difference in polarity between the compound and these nonpolar solvents will likely result in poor solubility. |
| Aqueous | Water | Sparingly Soluble | A measured solubility of 0.070 g/L at 25°C confirms its low solubility in water.[3] |
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Question: I've added this compound to my solvent, but it's not dissolving. What should I do?
-
Answer:
-
Verify Solvent Choice: Refer to the Predicted Solubility Profile (Table 1) to ensure you have selected an appropriate solvent. Polar aprotic solvents like acetone or dichloromethane are often a good starting point.
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of many organic compounds. Use a water bath or heating mantle and monitor the temperature to avoid solvent boiling or compound degradation.
-
Agitation: Ensure the mixture is being adequately stirred or sonicated. This increases the interaction between the solute and solvent molecules.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.
-
Add a Co-solvent: If the compound is only partially soluble, adding a small amount of a co-solvent in which the compound is highly soluble can enhance overall solubility. For example, if you are using ethanol, adding a small amount of acetone might improve dissolution.
-
Issue 2: The compound "oils out" instead of dissolving.
-
Question: When I try to dissolve the compound, it forms an oily layer at the bottom of my flask. What is happening?
-
Answer: "Oiling out" occurs when the solute is heated above its melting point in a solvent in which it is poorly soluble at that temperature.
-
Increase Solvent Volume: Add more of the primary solvent to decrease the concentration of the solute.
-
Add a More Solubilizing Solvent: Introduce a small amount of a solvent in which the compound is known to be highly soluble to help bring the oil into solution.
-
Re-dissolve at a Lower Temperature: Allow the mixture to cool to room temperature. Then, attempt to redissolve the compound by slowly heating to just below its melting point (102-104°C) while vigorously stirring.
-
Issue 3: The solution is cloudy or contains suspended particles after initial dissolution.
-
Question: I thought the compound was dissolved, but the solution is not clear. What should I do?
-
Answer: Cloudiness may indicate the presence of insoluble impurities or that the solution is supersaturated.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Dissolve the compound in a slight excess of hot solvent, and then quickly filter it through a pre-warmed funnel with filter paper. The soluble compound will pass through, leaving the impurities behind.
-
Add More Solvent: If the solution is supersaturated, adding a small amount of additional solvent should clarify the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
A1: Based on its molecular structure, polar aprotic solvents such as acetone, dichloromethane (DCM), and ethyl acetate are likely to be the most effective general-purpose solvents.
Q2: Can I use a solvent mixture to dissolve this compound?
A2: Yes, using a co-solvent system can be a very effective strategy. For instance, a mixture of toluene and a small amount of acetone can provide a polarity-tuned environment to improve solubility.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature. Therefore, heating the solvent will generally help to dissolve more of the compound. However, always be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
Q4: The compound seems to degrade in my chosen solvent. What are my options?
A4: If you observe color changes or the formation of new peaks in your analytical analysis (e.g., TLC, LC-MS) that suggest degradation, you should switch to a less reactive solvent. For example, if you are using a reactive solvent like acetone, consider trying a more inert one like tetrahydrofuran (THF) or toluene (if solubility permits).
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a method for quickly assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer or small stir bar
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, gently warm the test tube in a water bath (do not exceed the solvent's boiling point) and observe any changes in solubility.
-
Record your observations for each solvent tested.
Protocol 2: General Procedure for Preparing a Saturated Solution
This protocol describes how to prepare a saturated solution, which can be a starting point for crystallization or other experiments.
Materials:
-
This compound
-
Chosen organic solvent
-
Erlenmeyer flask with a stopper or septum
-
Stir plate and stir bar
-
Heating mantle or water bath (optional)
-
Filtration apparatus (e.g., syringe filter or gravity filtration setup)
Procedure:
-
Place a known volume of the chosen solvent in an Erlenmeyer flask equipped with a stir bar.
-
Begin stirring the solvent at a moderate speed.
-
Gradually add small portions of this compound to the stirring solvent.
-
Allow sufficient time for each portion to dissolve before adding the next.
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Continue adding the compound until a small amount of undissolved solid remains at the bottom of the flask, indicating that the solution is saturated at that temperature.
-
If desired, gently heat the solution to increase solubility and create a supersaturated solution upon cooling.
-
Once saturation is reached, stop adding the compound and allow the solution to stir for an additional 30 minutes to ensure equilibrium.
-
If a clear, saturated solution is required, filter the solution to remove the excess undissolved solid.
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Principle of "like dissolves like".
References
Technical Support Center: Optimizing the Reduction of 1-Methyl-4-(2-nitrovinyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 1-Methyl-4-(2-nitrovinyl)benzene to 4-methylphenethylamine. This guide details experimental protocols, data comparison, and solutions to common issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The three most common and effective methods for the reduction of this compound are:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and often high-yielding method, but requires strict anhydrous conditions and an inert atmosphere.[1][2]
-
Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂) Reduction: A facile, one-pot method that offers high yields under mild conditions with short reaction times.[1]
-
Catalytic Hydrogenation: A widely used industrial method that can be highly selective, but is susceptible to catalyst poisoning and may require specialized equipment for reactions under pressure.[3][4]
Q2: I am observing a low yield in my reduction reaction. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen method:
-
Incomplete reaction: This can be due to insufficient reducing agent, poor quality reagents, or non-optimal reaction time and temperature.
-
Side reactions: The formation of byproducts such as oximes, hydroxylamines, or azo compounds can consume the starting material and reduce the yield of the desired amine.[2]
-
Product degradation: The desired amine product may be sensitive to the reaction or workup conditions.
-
Inefficient purification: Product loss can occur during extraction, distillation, or crystallization.
Q3: How can I monitor the progress of my reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding.
Q4: What is the best way to purify the final product, 4-methylphenethylamine?
A4: The purification strategy depends on the scale of the reaction and the impurities present. Common methods include:
-
Acid-base extraction: This is a standard method to separate the basic amine from neutral or acidic impurities.
-
Distillation: Vacuum distillation is effective for purifying the freebase form of 4-methylphenethylamine on a larger scale.
-
Crystallization: The amine can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent system, such as isopropanol/acetone or methanol/ether.[5]
Troubleshooting Guides
Lithium Aluminum Hydride (LiAlH₄) Reduction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Deactivated LiAlH₄ due to moisture. 2. Insufficient amount of LiAlH₄. 3. Low reaction temperature or insufficient reaction time. | 1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents). 3. Ensure the reaction is refluxed in a suitable solvent (e.g., anhydrous THF or diethyl ether) for an adequate duration. Monitor by TLC. |
| Formation of a red/orange colored solution, indicating azo compound formation | The nitroso intermediate can react with the newly formed amine to produce an azo dimer, a common side reaction with LiAlH₄ reductions of aromatic nitro compounds.[1][6] | 1. Add the nitrostyrene solution slowly to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) before gradually warming to reflux. This maintains a high concentration of the reducing agent. 2. Use of additives like titanium tetrachloride (TiCl₄) with LiAlH₄ has been reported to suppress azo compound formation and favor the amine product.[7] |
| Difficult work-up, formation of gelatinous aluminum salts | The quenching of excess LiAlH₄ can form aluminum hydroxides that are difficult to filter. | 1. Follow a standard Fieser workup procedure: cautiously add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water). This should produce a granular precipitate that is easier to filter. |
Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) Reduction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction, presence of the nitroalkane intermediate | 1. Insufficient amount of NaBH₄. 2. Inactive catalyst. 3. Low reaction temperature. | 1. Use a significant excess of NaBH₄ (typically around 7-8 equivalents). 2. Use a freshly prepared solution of CuCl₂. 3. Ensure the reaction is heated to reflux (around 80°C in isopropanol/water). |
| Formation of multiple unidentified byproducts | The reaction is complex and can proceed through various intermediates. Prolonged reaction times can sometimes lead to degradation or side reactions. | 1. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. 2. Ensure the dropwise addition of the CuCl₂ solution is done carefully to control the exothermic reaction. |
| Low recovery of product after work-up | The amine product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently basic. | 1. During the work-up, ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a concentrated NaOH solution to ensure the amine is in its freebase form. 2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., isopropanol, dichloromethane, or diethyl ether). |
Catalytic Hydrogenation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Slow or stalled reaction | 1. Catalyst poisoning: The catalyst's active sites are blocked by impurities. Common poisons include sulfur compounds, nitrogen-containing compounds, and heavy metals.[8] 2. Inactive catalyst: The catalyst may be old or have been improperly handled. 3. Insufficient hydrogen pressure or poor mixing. | 1. Purify the starting material and solvent to remove potential catalyst poisons. Consider passing the hydrogen gas through a purifier. 2. Use a fresh batch of catalyst. 3. Ensure a good seal on the reaction vessel and vigorous stirring to facilitate gas-liquid mixing. For stubborn reductions, a higher hydrogen pressure may be required. |
| Incomplete reduction, formation of the oxime intermediate | The reduction of the nitro group can proceed through an oxime intermediate, which can be slow to reduce further, especially with Pd/C catalysts.[9] | 1. Increase the catalyst loading. 2. Switch to a more active catalyst, such as Platinum on carbon (Pt/C) or Raney Nickel. 3. Increase the reaction temperature and/or hydrogen pressure. |
| Dehalogenation (if applicable to the substrate) | If the substrate contains halogen substituents, these can be removed by hydrogenolysis, especially with Pd/C. | 1. Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst). 2. Raney Nickel is often a better choice than Pd/C for substrates with halogen substituents. |
Data Presentation
Table 1: Comparison of Reduction Methods for Substituted Nitrostyrenes
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | Reflux (66-78) | 4 - 24 h | 65 - 85[2][3] | Powerful, often high yields. | Requires strict anhydrous and inert conditions; potential for side reactions (azo compounds).[1] |
| Hydride Reduction | Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Isopropanol/Water | Reflux (~80) | 10 - 30 min | 70 - 90[1] | Mild conditions, rapid reaction, high yields, one-pot procedure. | Requires a large excess of NaBH₄. |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Methanol, Ethanol, Acetic Acid | 25 - 60 | 1 - 24 h | 60 - 95[3][4] | High yielding, clean reaction, scalable. | Susceptible to catalyst poisoning; may require pressure equipment.[8] |
| Catalytic Hydrogenation | H₂ / Platinum on Carbon (Pt/C) | Methanol, Ethanol | 25 - 60 | 1 - 12 h | 70 - 98 | Generally more active than Pd/C for nitro group reduction. | More expensive than Pd/C. |
Experimental Protocols
Synthesis of this compound (Henry Reaction)
This protocol is based on the condensation of 4-methylbenzaldehyde with nitromethane using ammonium acetate as a catalyst.[4]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzaldehyde (1 equivalent) in nitromethane (4.5 equivalents).
-
Catalyst Addition: Add ammonium acetate (0.22 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux and stir for 1.5 - 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the aldehyde spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Purification: Pour the concentrated reaction mixture into ice-cold water with vigorous stirring. The yellow solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like isopropanol or ethanol to obtain pure this compound.[4]
Reduction of this compound using NaBH₄/CuCl₂
This protocol is adapted from a facile, one-pot procedure for the reduction of β-nitrostyrenes.[1]
-
Preparation of Reducing Agent: In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a mixture of isopropanol and water (2:1 v/v).
-
Addition of Substrate: To the stirred suspension, add this compound (1 equivalent) portion-wise. An exothermic reaction will occur.
-
Catalyst Addition: After the addition of the nitrostyrene is complete, add a 2M solution of copper(II) chloride (0.1 equivalents) dropwise. A further exothermic reaction will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 30 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add a 25% aqueous solution of sodium hydroxide. Extract the product with isopropanol or diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-methylphenethylamine can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for the synthesis and reduction of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the reduction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing polymerization of 1-Methyl-4-(2-nitrovinyl)benzene during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Methyl-4-(2-nitrovinyl)benzene to prevent unwanted polymerization.
Troubleshooting Guide
Issue: Solidification or Viscous Appearance of the Monomer During Storage
| Possible Cause | Recommended Solution |
| Spontaneous Polymerization: This can be initiated by exposure to heat, light, or atmospheric oxygen. The vinyl group is susceptible to free-radical polymerization. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark place, ideally refrigerated between 0-10°C.[1] 2. Check for Inhibitor Presence: Confirm that a polymerization inhibitor was added to the monomer upon receipt or synthesis. If not, proceed to add one as per the provided protocol. 3. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen, which can form peroxides that initiate polymerization.[1] |
| Ineffective Inhibitor: The inhibitor may have been consumed over time or was not present at an effective concentration. Phenolic inhibitors like MEHQ require the presence of oxygen to be effective.[2][3] | 1. Add or Replenish Inhibitor: If the monomer is still in a usable state, add a fresh solution of a recommended inhibitor (see table below). 2. Monitor Inhibitor Concentration: For long-term storage, periodically check the inhibitor concentration. |
| Localized "Hot Spots": Uneven temperature distribution can lead to polymerization in certain areas of the container. | 1. Ensure Uniform Storage Temperature: Avoid placing the container near heat sources or in direct sunlight. 2. Gentle Agitation Before Use: If safe to do so, gently agitate the container to ensure homogeneity before taking an aliquot. |
Issue: Low Yield or Insoluble Byproducts in Reactions
| Possible Cause | Recommended Solution |
| Polymerization During Reaction: The reaction conditions (e.g., heat, initiator) may be causing the monomer to polymerize alongside the desired reaction. | 1. Remove Inhibitor Before Reaction: If the inhibitor interferes with your reaction, it must be removed. Follow the protocol for inhibitor removal.[4][5][6] 2. Control Reaction Temperature: Maintain the lowest possible reaction temperature to minimize thermal polymerization.[7] 3. Use an Appropriate Solvent: Ensure the monomer is fully dissolved to prevent concentrated pockets that are more prone to polymerization.[7] |
| Incomplete Inhibitor Removal: Residual inhibitor may be quenching the desired reaction. | 1. Verify Removal: Use a qualitative test or analytical method (e.g., TLC, HPLC) to confirm the absence of the inhibitor after the removal procedure.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization? this compound, also known as trans-4-Methyl-β-nitrostyrene, is a substituted styrene.[1][2] Like other vinyl aromatic compounds, its vinyl group is susceptible to free-radical chain polymerization, which can be initiated by heat, light, or radical species.[7][8] This process is exothermic and can lead to a runaway reaction if not controlled.[9]
Q2: What are the ideal storage conditions for this compound? The compound should be stored refrigerated at 0-10°C, protected from light, and under an inert gas atmosphere.[1] It is crucial to store it in the presence of a suitable polymerization inhibitor.
Q3: Which polymerization inhibitors are recommended for this compound? While specific data for this compound is limited, inhibitors effective for styrene and other vinyl monomers are recommended.[7] These include phenolic compounds and stable free radicals.
Q4: Do I need to remove the inhibitor before my experiment? Yes, if the inhibitor is likely to interfere with your reaction, it should be removed immediately before use.[4][5] Phenolic inhibitors can be removed by washing with a basic solution or by column chromatography.[5][6]
Q5: My this compound has already polymerized. Can I reverse it? Generally, depolymerization is a difficult process and may not be feasible in a standard laboratory setting. It is best to prevent polymerization in the first place. If polymerization has occurred, the material is likely unusable for reactions requiring the monomer.
Data Presentation
Table 1: Recommended Inhibitors and Storage Conditions
| Inhibitor | Class | Recommended Concentration (ppm) | Mechanism of Action | Notes |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 50 | Radical Scavenger (requires O₂) | Commonly used for styrene storage.[9] Can be removed by a basic wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 300 | Radical Scavenger (requires O₂) | Effective and produces less color.[2][3] Can be removed by a basic wash. |
| Hydroquinone (HQ) | Phenolic | 10 - 100 | Radical Scavenger (requires O₂) | Another common phenolic inhibitor.[2] |
| TEMPO | Stable Nitroxide Radical | 100 - 500 | Radical Scavenger (O₂ not required) | Highly effective but can be more expensive.[8][10] |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Storage
Objective: To add a phenolic inhibitor (e.g., TBC) to this compound for safe storage.
Materials:
-
This compound
-
4-tert-Butylcatechol (TBC)
-
Anhydrous solvent in which the monomer is soluble (e.g., Dichloromethane or Toluene)
-
Volumetric flasks and pipettes
-
Storage container (amber glass bottle)
Procedure:
-
Prepare an Inhibitor Stock Solution:
-
Accurately weigh a small amount of TBC (e.g., 10 mg).
-
Dissolve it in a precise volume of the chosen anhydrous solvent (e.g., 10 mL) in a volumetric flask to create a stock solution (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial.
-
-
Calculate the Required Volume:
-
Determine the mass of your this compound.
-
Calculate the required mass of TBC for the desired concentration (e.g., for 50 ppm in 10 g of monomer, you need 0.5 mg of TBC).
-
Calculate the volume of the stock solution needed (e.g., 0.5 mL of a 1 mg/mL solution).
-
-
Add Inhibitor to the Monomer:
-
If the monomer is a solid, dissolve it in a minimal amount of the anhydrous solvent.
-
Using a calibrated pipette, add the calculated volume of the TBC stock solution to the monomer or its solution.
-
Mix thoroughly to ensure homogeneous distribution.
-
-
Storage:
-
If a solvent was used, it can be removed under reduced pressure at a low temperature.
-
Transfer the stabilized monomer to a properly labeled amber glass bottle.
-
Purge the headspace with an inert gas (argon or nitrogen), seal the container tightly, and store at 0-10°C.
-
Protocol 2: Removal of a Phenolic Inhibitor Before Use
Objective: To remove TBC or MEHQ from this compound using column chromatography.
Materials:
-
Stabilized this compound
-
Basic alumina
-
Anhydrous solvent (e.g., Dichloromethane)
-
Chromatography column or a Pasteur pipette for small scale
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the Chromatography Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (optional).
-
Fill the column with basic alumina. The amount will depend on the quantity of monomer to be purified (a rule of thumb is a 5-10 cm plug for small-scale lab use).
-
Tap the column gently to pack the alumina.
-
-
Dissolve the Monomer:
-
Dissolve the stabilized this compound in a minimal amount of anhydrous solvent.
-
-
Perform the Chromatography:
-
Pre-wet the column with a small amount of the anhydrous solvent.
-
Carefully load the monomer solution onto the top of the alumina column.
-
Allow the solution to pass through the alumina under gravity or with gentle pressure. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collect the eluate, which contains the inhibitor-free monomer, in a clean, dry flask.
-
Rinse the column with a small additional volume of solvent to ensure complete recovery of the monomer.
-
-
Post-Purification Handling:
-
Remove the solvent from the eluate under reduced pressure at a low temperature.
-
Crucially, use the inhibitor-free monomer immediately. Do not attempt to store it without a stabilizer, as it will be highly susceptible to polymerization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Free-radical polymerization and inhibition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. fluoryx.com [fluoryx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. metrohm.com [metrohm.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting guide for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is very low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Henry (nitroaldol) reaction, can be attributed to several factors. The primary reasons include the reversibility of the initial nitroaldol addition and the presence of side reactions.
Troubleshooting Steps:
-
Reaction Reversibility: The initial addition of the nitromethane anion to p-tolualdehyde is a reversible process. To favor the product, it is crucial to drive the reaction forward by removing the water formed during the subsequent dehydration step. This can be achieved by:
-
Azeotropic Removal: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus.
-
Dehydrating Agents: While less common for this specific transformation, the use of dehydrating agents can be explored, though they may interfere with the reaction.
-
-
Side Reactions: Several side reactions can compete with the desired product formation:
-
Cannizzaro Reaction: If a strong base is used, p-tolualdehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form 4-methylbenzyl alcohol and 4-methylbenzoic acid. Using a milder base like ammonium acetate can minimize this.
-
Polymerization: The product, a nitrostyrene, can polymerize under basic conditions or at elevated temperatures. It is advisable to work at the lowest effective temperature and to neutralize the reaction mixture upon completion.
-
Self-condensation of Nitromethane: Under strongly basic conditions, nitromethane can react with itself. Using a controlled amount of base is recommended.
-
-
Sub-optimal Reaction Conditions:
-
Catalyst: The choice and concentration of the base catalyst are critical. While strong bases like sodium hydroxide can be used, they may promote side reactions. Ammonium acetate is a commonly used, milder catalyst that often provides good yields.[1]
-
Temperature: The reaction temperature influences the rate of both the desired reaction and side reactions. While heating is often necessary to promote the dehydration of the intermediate nitroalkanol to the final product, excessive heat can lead to polymerization. A moderate temperature, such as refluxing in acetic acid (around 100-120°C), is often effective.[2]
-
Reaction Time: The reaction needs to be monitored to determine the optimal duration. Incomplete reactions will result in low yields, while prolonged reaction times may lead to increased side product formation and decomposition.
-
Q2: I am observing the formation of an oily intermediate instead of the expected solid product. What is happening and what should I do?
A2: The initial product of the Henry reaction is a β-nitro alcohol (1-(4-methylphenyl)-2-nitroethanol), which is often an oil. The desired this compound is formed upon dehydration of this intermediate. If you are isolating an oil, it is likely that the dehydration step is incomplete.
Solutions:
-
Promote Dehydration:
-
Heating: Ensure the reaction is heated sufficiently to drive the elimination of water. Refluxing in a suitable solvent is a common method.
-
Acidic Workup: An acidic workup can sometimes facilitate dehydration, but care must be taken as strong acids can also lead to other side reactions.
-
Q3: My final product is difficult to purify and appears to be a mixture. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted p-tolualdehyde, the intermediate β-nitro alcohol, and side products from the Cannizzaro reaction or polymerization.
Purification Strategy:
-
Crystallization: this compound is a solid at room temperature.[3][4] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) is an effective method for purification.[2]
-
Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used to separate the product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2]
Q4: What are the recommended starting conditions for the synthesis of this compound?
A4: A widely used and effective method involves the use of ammonium acetate as a catalyst in a suitable solvent.
Recommended Protocol:
A mixture of p-tolualdehyde, a slight excess of nitromethane, and a catalytic amount of ammonium acetate in a solvent like acetic acid is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice water, followed by filtration and recrystallization. For a detailed experimental protocol, refer to the "Experimental Protocols" section below.
Data Presentation
Table 1: Effect of Catalyst on the Yield of β-Nitrostyrenes
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | p-Tolualdehyde | Acetic Acid | Reflux (100) | 6 | 78 | [2] |
| Cu(OAc)₂·H₂O / Chiral Ligand | p-Tolualdehyde | Ethanol | 25 | 24-48 | 82-99 | [5] |
| Imidazole | p-Tolualdehyde | Neat (Grinding) | Room Temp | 1.5 | Moderate | [6] |
| Sulfated Zirconia / Amine | p-Tolualdehyde | Toluene | 110 (Microwave) | 0.5 | 84 |
Table 2: Effect of Temperature on Henry Reaction Yield
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Chiral Catalyst | Isopropanol | Room Temp | 24 | 92 | [7] |
| Benzaldehyde | Chiral Catalyst | Isopropanol | -20 | 24 | 85 | [7] |
| Benzaldehyde | Chiral Catalyst | Isopropanol | -40 | 24 | 76 | [7] |
| 4-Nitrobenzaldehyde | Enzyme | TBME/Water | 20 | 18 | 82 | [8] |
| 4-Nitrobenzaldehyde | Enzyme | TBME/Water | 40 | 18 | 90 | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Henry Condensation
Materials:
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolualdehyde (1.0 eq).
-
Add glacial acetic acid (e.g., 20 mL for a 10 mmol scale reaction) and nitromethane (approx. 1.5 - 2.0 eq).
-
To this solution, add ammonium acetate (approx. 0.5 eq).
-
Heat the reaction mixture to reflux (approximately 100-110°C) with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain bright yellow crystals of this compound.
-
Dry the purified crystals in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. rsc.org [rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Characterization of impurities in 1-Methyl-4-(2-nitrovinyl)benzene synthesis
Technical Support Center: Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a base-catalyzed Henry reaction, also known as a nitroaldol condensation.[1][2][3] This reaction involves the condensation of 4-methylbenzaldehyde with nitromethane, followed by dehydration to form the final product.[4]
Q2: What are the expected spectroscopic and physical properties of the final product?
The target compound, (E)-1-Methyl-4-(2-nitrovinyl)benzene, is typically a yellow solid.[5] Key characterization data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [6][7] |
| Molecular Weight | 163.17 g/mol | [6][8] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 100-104 °C | [6][9] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.99 (d, J=13.6 Hz, 1H), 7.57 (d, J=13.6 Hz, 1H), 7.45 (d, J=8.1 Hz, 2H), 7.27 (d, J=8.1 Hz, 2H), 2.41 (s, 3H) | [5] |
Q3: What are the most common impurities I might encounter in my crude product?
Impurities in the synthesis of this compound typically arise from unreacted starting materials, reaction intermediates, or side reactions. The table below lists the most probable impurities and their key identifying features.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 4-Methylbenzaldehyde | CC1=CC=C(C=O)C=C1 | 120.15 | ¹H-NMR: Aldehyde proton (CHO) signal around δ 9.9-10.0 ppm. |
| Nitromethane | C--INVALID-LINK--[O-] | 61.04 | Highly volatile. ¹H-NMR: Singlet around δ 4.3 ppm. |
| 1-(4-methylphenyl)-2-nitroethanol | CC1=CC=C(C(O)C--INVALID-LINK--[O-])C=C1 | 181.19 | The β-nitro alcohol intermediate. Look for a broad -OH proton signal in ¹H-NMR and characteristic C-O and O-H stretches in IR. |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene | CC1=CC=C(\C=C[N+](=O)[O-])C=C1 | 163.17 | Geometric isomer. May have slightly different chemical shifts and a smaller vinyl proton coupling constant compared to the E-isomer. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification process.
Caption: Troubleshooting decision tree for synthesis issues.
Q4: My reaction yield is very low. What are the common causes?
-
Reversible Reaction: The initial nitroaldol addition is reversible.[2] If the subsequent dehydration step is inefficient, the equilibrium may favor the starting materials. Ensure reaction conditions are sufficient to drive the dehydration, such as adequate heat and reaction time.
-
Base Selection: The choice and amount of base are critical. Strong bases can promote side reactions. A milder base like ammonium acetate is often used to catalyze both the condensation and dehydration steps.[5]
-
Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. The reaction is often run at reflux in a solvent like acetic acid to ensure the dehydration of the intermediate alcohol.[5]
Q5: My purified product shows extra peaks in the ¹H-NMR spectrum. What could they be?
-
Starting Materials: Check for the characteristic aldehyde proton of 4-methylbenzaldehyde (around 10 ppm) or the singlet for nitromethane (around 4.3 ppm). Their presence indicates incomplete reaction or inefficient purification.
-
Intermediate Alcohol: The presence of the β-nitro alcohol intermediate (1-(4-methylphenyl)-2-nitroethanol) is common if the dehydration step is incomplete. Look for signals corresponding to the CH-OH and CH₂-NO₂ protons, which will be upfield from the product's vinyl protons.
-
Solvent Residue: Residual solvents from purification (e.g., ethyl acetate, hexane, ethanol) are common. Compare suspicious peaks to known solvent chemical shifts.
Q6: How can I best purify the crude product?
-
Recrystallization: As the product is a solid, recrystallization is an effective method for removing small amounts of impurities. Ethanol or isopropanol are often suitable solvents.
-
Silica Gel Chromatography: For mixtures with significant amounts of impurities or byproducts with similar polarity, column chromatography is recommended. A common eluent system is a mixture of hexane and ethyl acetate.[5]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene [5]
-
Reaction Setup: To a round-bottom flask containing acetic acid (20 mL), add ammonium acetate (2.4 eq), nitromethane (6.9 eq), and 4-methylbenzaldehyde (1 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: If a precipitate forms, it can be filtered. Otherwise, neutralize the solution to pH 7 with an aqueous base (e.g., 2M NaOH) and extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude yellow solid.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Confirm the presence of the characteristic vinyl proton doublets around δ 7.5-8.0 ppm with a large coupling constant (J ≈ 13.6 Hz), indicative of the E-configuration.[5] Verify the aromatic signals and the methyl singlet around δ 2.4 ppm.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Buy this compound | 7559-36-6 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]
- 8. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Catalyst selection for the efficient conversion of 1-Methyl-4-(2-nitrovinyl)benzene
Welcome to the technical support center for the catalytic conversion of 1-Methyl-4-(2-nitrovinyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the reduction of this compound to its corresponding amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of this compound?
A1: The most frequently employed catalysts for the reduction of the nitrovinyl group are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel.[1][2] Other methods include the use of metal-based reducing agents like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid.[2] Lithium aluminum hydride (LiAlH4) is also effective for the reduction of nitroalkenes.[1][3]
Q2: How do I choose the most appropriate catalyst for my experiment?
A2: The choice of catalyst depends on several factors including the desired selectivity, reaction conditions, and the presence of other functional groups on the substrate.
-
For high efficiency and broad applicability , Pd/C is often the preferred choice for catalytic hydrogenation.[1]
-
To avoid dehalogenation of sensitive substrates, Raney Nickel is a suitable alternative to Pd/C.[1][2]
-
For mild reaction conditions and tolerance of other reducible groups, metal reductants like Fe or Zn in acidic media are good options.[2]
-
For the reduction of nitroalkenes formed from Henry reactions , LiAlH4 is a common reagent.[1] However, for aromatic nitro compounds, it can lead to azo products.[1]
Q3: What are the typical intermediates in the reduction of a β-nitrostyrene?
A3: The reduction of β-nitrostyrenes can proceed through intermediates such as phenylacetaldoximes.[4] These oximes can sometimes be challenging to reduce further, potentially affecting the overall yield and reaction time.[4]
Q4: Can the solvent choice impact the reaction's outcome?
A4: Yes, the solvent can significantly affect the chemo-selectivity of the hydrogenation. For instance, in the hydrogenation of 4-nitrostyrene, non-polar solvents like toluene favor the reduction of the nitro group over the vinyl group, while polar, protic solvents like ethanol can lead to the hydrogenation of both functional groups.[5]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh or has been properly stored. For heterogeneous catalysts, confirm proper activation if required. Consider trying a different batch or supplier. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenations, ensure an adequate and constant pressure of hydrogen gas is maintained throughout the reaction. Increasing the pressure can sometimes improve the reaction rate.[4] |
| Low Reaction Temperature | Some reductions require elevated temperatures to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions like polymerization.[4] |
| Poor Substrate Solubility | The starting material must be soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system.[6][7] |
Issue 2: Formation of multiple products or low selectivity.
| Possible Cause | Troubleshooting Step |
| Over-reduction | The vinyl group may be reduced in addition to the nitro group. Modifying the catalyst (e.g., using a poisoned catalyst) or changing the solvent to a non-polar one can improve selectivity towards the reduction of the nitro group.[5] |
| Formation of Oxime Intermediate | The reduction can sometimes stall at the oxime stage.[4] Changing the catalyst (e.g., Raney Nickel is often more effective for oxime reduction than Pd/C) or adjusting the reaction conditions (e.g., temperature, pressure) may be necessary.[4] |
| Side Reactions | Polymerization of the nitrostyrene can be a significant side reaction, especially at higher temperatures.[4] Using milder reaction conditions or adding a polymerization inhibitor might be beneficial. |
Issue 3: Difficulty in product isolation and purification.
| Possible Cause | Troubleshooting Step |
| Product is an Amine Salt | If the reaction is performed under acidic conditions, the product will be an amine salt. A basic workup is required to neutralize the acid and isolate the free amine.[8] |
| Complex Reaction Mixture | If multiple byproducts are formed, purification by column chromatography may be necessary. Characterizing the byproducts can provide insights into the reaction mechanism and help optimize the conditions. |
Catalyst Performance Data
The following table summarizes the performance of different catalytic systems for the reduction of nitrostyrenes, providing an indication of expected outcomes.
| Catalyst System | Substrate | Solvent | Temp. (°C) | Pressure (atm) | Yield (%) | Observations |
| 10% Pd/C, H₂ | 4-methoxy-2,3-methylenedioxy-β-nitrostyrene | MeOH, 1N HCl | Room Temp. | 3 | 67 | Insolubility of substrate can be an issue on a larger scale.[6] |
| Pd black, H₂ | 3-methoxy-4,5-dihydroxy-ω-nitrostyrene | Acetic Acid | Not specified | 1 | 52 | - |
| Ni/NiO@-700-200-1-H₂O, H₂ | 4-nitrostyrene | Cyclohexane | 120 | 20 | >99 (selectivity) | High selectivity for the reduction of the nitro group.[5] |
| LiAlH₄ | 4-methoxy-2,3-methylenedioxy-β-nitrostyrene | THF | 80 | - | Not specified | Alternative for substrates with poor solubility in hydrogenation solvents.[6] |
| NaBH₄, CuCl₂ | Substituted β-nitrostyrenes | 2-propanol/water | 80 | - | up to 60 | A method to avoid catalytic hydrogenation.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C [6]
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 5-10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Acidification (Optional): If the formation of secondary amines is a concern, an acid such as HCl can be added to the reaction mixture.[4]
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-4 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. If an acid was used, neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Reduction using Iron in Acetic Acid [2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Reagent Addition: Add iron powder (typically in excess) to the solution in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture (e.g., at reflux) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and filter to remove excess iron. Dilute the filtrate with water and neutralize with a base (e.g., concentrated NaOH solution) until the solution is strongly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product as needed.
Visualized Workflows
Caption: Catalytic Hydrogenation Workflow.
Caption: Troubleshooting Low Conversion.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buy this compound | 7559-36-6 [smolecule.com]
- 4. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comparing the reactivity of 1-Methyl-4-(2-nitrovinyl)benzene with β-nitrostyrene
In the landscape of organic synthesis, β-nitrostyrenes are pivotal intermediates, prized for their reactivity as Michael acceptors and their utility in constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of 1-Methyl-4-(2-nitrovinyl)benzene and the parent compound, β-nitrostyrene. This comparison is supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The primary difference in reactivity between these two compounds stems from the electronic effect of the methyl group on the aromatic ring of this compound. The methyl group, positioned para to the nitrovinyl substituent, is an electron-donating group. This electronic contribution influences the electrophilicity of the β-carbon in the nitrovinyl moiety, which is the key site for nucleophilic attack in reactions such as the Michael addition.
Comparative Reactivity Analysis
The reactivity of substituted β-nitrostyrenes in Michael-type reactions can be quantitatively assessed through kinetic studies. The electronic effect of a substituent on the phenyl ring is described by the Hammett equation, which correlates reaction rates with a substituent constant (σ). Electron-donating groups have negative σ values and tend to decrease the reaction rate of nucleophilic attack on the β-carbon by increasing electron density at the reaction center. Conversely, electron-withdrawing groups possess positive σ values and accelerate the reaction.
A kinetic study on the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile provides valuable data. The Hammett plots for these reactions show a positive ρ value, indicating that electron-withdrawing groups enhance the reaction rate, while electron-donating groups retard it.[1]
Based on these principles, this compound, with its electron-donating methyl group, is expected to be less reactive towards nucleophiles in Michael additions compared to the unsubstituted β-nitrostyrene.
Quantitative Data Summary
The following table summarizes the key properties and expected reactivity trends for the two compounds.
| Property | This compound | β-Nitrostyrene |
| Molecular Formula | C₉H₉NO₂ | C₈H₇NO₂ |
| Molecular Weight | 163.17 g/mol | 149.15 g/mol |
| Substituent on Phenyl Ring | Methyl (-CH₃) at para position | Hydrogen (-H) |
| Electronic Effect of Substituent | Electron-donating | Neutral |
| Expected Reactivity in Michael Addition | Lower | Higher |
Experimental Protocols
The synthesis of both this compound and β-nitrostyrene is commonly achieved through a Henry reaction (nitroaldol condensation) followed by dehydration.
Synthesis of β-Nitrostyrene
This procedure involves the condensation of benzaldehyde with nitromethane in the presence of a base.
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, place 61 g (1 mole) of nitromethane, 106 g (1 mole) of benzaldehyde, and 200 ml of methanol. Cool the mixture to approximately -10°C using an ice-salt bath.
-
Prepare a solution of 42 g of sodium hydroxide in 40-50 ml of water, cool it, and dilute to 100 ml with ice and water.
-
With vigorous stirring, add the cold sodium hydroxide solution to the nitromethane mixture at a rate that maintains the temperature between 10-15°C. A bulky white precipitate will form.
-
After allowing the mixture to stand for 15 minutes, add 700 ml of ice-water containing crushed ice.
-
Slowly add the resulting cold solution to 500 ml of 4 M hydrochloric acid with stirring. A pale yellow crystalline precipitate of β-nitrostyrene will form.
-
Filter the solid, wash with water until free from chlorides, and then purify by recrystallization from hot ethanol. The expected yield is approximately 85%.[2]
Synthesis of this compound
This synthesis follows a similar protocol, substituting benzaldehyde with p-tolualdehyde.
Procedure:
-
To a solution containing ammonium acetate (2.4 eq) in 20 mL of acetic acid, add nitromethane (6.9 eq) followed by p-tolualdehyde (1 eq).
-
Reflux the mixture for six hours at 100°C.
-
After cooling to room temperature, stir the mixture overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with 2M NaOH (aq).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield a yellow solid.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 5/1 as eluent) to afford the desired product with a yield of approximately 78%.[3]
Reaction Pathway Diagram
The following diagram illustrates the generalized mechanism of the Henry reaction for the synthesis of β-nitrostyrenes.
Caption: Mechanism of the Henry reaction for β-nitrostyrene synthesis.
Experimental Workflow
The following diagram outlines the general workflow for a comparative kinetic study of the Michael addition reaction.
Caption: Workflow for kinetic analysis of Michael addition.
References
A Comparative Analysis of 1-Methyl-4-(2-nitrovinyl)benzene and Other Michael Acceptors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is pivotal in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients. The efficiency of this conjugate addition is largely dictated by the nature of the Michael acceptor. This guide provides an objective comparison of the performance of 1-methyl-4-(2-nitrovinyl)benzene against other commonly employed Michael acceptors, supported by experimental data from various studies.
Introduction to Michael Acceptors
Michael acceptors are typically α,β-unsaturated compounds containing an electron-withdrawing group that activates the β-carbon for nucleophilic attack. The reactivity of these acceptors varies significantly based on the nature of this activating group. This comparison will focus on the performance of this compound, a nitroalkene, relative to other classes of acceptors such as α,β-unsaturated ketones (enones), and esters (acrylates). Nitroalkenes are generally considered to be highly reactive Michael acceptors due to the potent electron-withdrawing capacity of the nitro group.[1]
Quantitative Performance Data
The following tables summarize quantitative data from various studies, showcasing the yields and reaction conditions for Michael additions with different acceptors. It is important to note that a direct comparison of yields between different studies can be influenced by variations in reaction conditions, catalysts, and nucleophiles.
Table 1: Michael Addition Reactions with this compound
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetylacetone | L-Pipecolinic Acid | Toluene | 24 | 92 | [2] |
| Diethyl Malonate | Thiourea Derivative | Toluene | 48 | 99 | [3][4] |
| Cyclohexanone | Proline derivative | Brine | 24 | 95 | [5][6] |
| Thiophenol | Triethylamine | Dichloromethane | 0.5 | High | [7] |
| Nitromethane | Chiral Diamine | - | - | High | [8] |
Table 2: Michael Addition Reactions with α,β-Unsaturated Ketones (Enones)
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Chalcone | Nitromethane | Chiral Guanidine | Toluene | 72 | 85 | |
| Cyclohexenone | Diethyl Malonate | Chiral Squaramide | Toluene | 48 | 98 | [3] |
| 3-Penten-2-one | Diethyl Malonate | Sodium Ethoxide | - | 1 | - | [7] |
| Benzylideneacetone | Thiophenol | Triethylamine | - | - | - |
Table 3: Michael Addition Reactions with α,β-Unsaturated Esters (Acrylates)
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | - | - | [1] |
| Methyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the Michael addition of a common nucleophile to a nitrostyrene and an enone.
Protocol 1: Organocatalytic Michael Addition of Acetylacetone to (E)-1-Methyl-4-(2-nitrovinyl)benzene
This procedure is adapted from a study on the domino Michael-aldol reaction between salicylaldehydes and β-nitrostyrenes.[2]
-
Reaction Setup: To a solution of (E)-1-methyl-4-(2-nitrovinyl)benzene (0.5 mmol) in toluene (2.0 mL) in a screw-capped vial, add acetylacetone (0.6 mmol).
-
Catalyst Addition: Add L-pipecolinic acid (0.1 mmol, 20 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at 80 °C for 24 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired Michael adduct.
Protocol 2: Base-Catalyzed Michael Addition of Thiophenol to Chalcone
This protocol is a general representation of the thia-Michael addition to chalcones.
-
Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Nucleophile Addition: Add thiophenol (1.0 mmol) to the solution.
-
Catalyst Addition: Add triethylamine (0.1 mmol, 10 mol%) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the adduct.
Reaction Mechanism and Workflow
The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the nucleophile to form a potent nucleophile, which then attacks the β-carbon of the Michael acceptor. The resulting enolate is subsequently protonated to yield the final product.
Caption: General mechanism of a base-catalyzed Michael addition.
Comparative Discussion
In comparison, enones also serve as competent Michael acceptors, though their reactivity can be modulated by the substituents on the carbonyl and the double bond. Acrylates are generally less reactive than the corresponding ketones.
The choice of Michael acceptor will ultimately depend on the specific synthetic context, including the nature of the nucleophile, desired reactivity, and potential for side reactions. For applications requiring high reactivity and efficient conversion, this compound represents a powerful option for synthetic chemists and drug development professionals.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A general, scalable, organocatalytic nitro-Michael addition to enones: enantioselective access to all-carbon quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.su.edu.krd [science.su.edu.krd]
- 8. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Methyl-4-(2-nitrovinyl)benzene Derivatives
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 1-Methyl-4-(2-nitrovinyl)benzene and its derivatives, which hold potential in organic synthesis and medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, alongside widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—in the context of validating the structure of these nitrostyrene derivatives.
This document, intended for researchers, scientists, and drug development professionals, outlines the experimental data obtained from each technique, presents detailed methodologies for these key experiments, and discusses the unique insights each method provides.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique depends on the specific information required. While spectroscopic methods provide valuable data on the connectivity and chemical environment of atoms, X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, stereochemistry, and crystal packing information. | Provides the definitive, absolute structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment, connectivity, and number of unique protons (¹H NMR) and carbons (¹³C NMR). | Non-destructive technique that provides detailed structural information in solution, which is often more relevant to biological systems. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, simple, and requires only a small amount of sample. Excellent for confirming the presence or absence of key functional groups. | Provides limited information on the overall molecular skeleton and connectivity. |
Experimental Data Showdown
To illustrate the comparative power of these techniques, the following tables summarize the expected and actual data for this compound and its derivatives.
Single-Crystal X-ray Crystallography Data
As of the writing of this guide, the full crystal structure of this compound is not publicly available. Therefore, we present the crystallographic data for a closely related derivative, (E)-1-Methoxy-4-(2-nitrovinyl)benzene , to serve as a representative example of the data obtained from an X-ray diffraction experiment.[1] This methoxy derivative is structurally analogous to the title compound, with a methoxy group replacing the methyl group on the benzene ring.
| Crystallographic Parameter | Value for (E)-1-Methoxy-4-(2-nitrovinyl)benzene |
| Chemical Formula | C₉H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.45 Å, b = 16.54 Å, c = 6.21 Å, β = 104.3° |
| Key Bond Lengths (Å) | C=C (vinyl): ~1.33 Å, C-N (nitro): ~1.48 Å |
| **Key Bond Angles (°) ** | C-C=C (vinyl): ~127°, O-N-O (nitro): ~124° |
| Dihedral Angle | The nitro group is nearly coplanar with the vinyl group. |
Note: The values presented are typical and are used for illustrative purposes. The full crystallographic data can be accessed through the Cambridge Crystallographic Data Centre (CCDC).
Spectroscopic Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene
The following tables present typical spectroscopic data for the title compound, (E)-1-Methyl-4-(2-nitrovinyl)benzene.
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d, J = 13.6 Hz | 1H | Vinyl H (β to ring) |
| 7.55 | d, J = 13.6 Hz | 1H | Vinyl H (α to ring) |
| 7.45 | d, J = 8.2 Hz | 2H | Aromatic H (ortho to vinyl) |
| 7.23 | d, J = 8.2 Hz | 2H | Aromatic H (ortho to methyl) |
| 2.41 | s | 3H | Methyl H (-CH₃) |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 142.3 | Aromatic C (ipso-methyl) |
| 139.0 | Vinyl C (β to ring) |
| 137.5 | Vinyl C (α to ring) |
| 130.1 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 128.8 | Aromatic C (ipso-vinyl) |
| 21.6 | Methyl C (-CH₃) |
Table 4: FTIR Spectral Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic & Vinylic C-H Stretch |
| 2920 | Weak | Methyl C-H Stretch |
| 1635 | Strong | C=C Vinylic Stretch |
| 1595 | Medium | C=C Aromatic Stretch |
| 1510 | Very Strong | Asymmetric NO₂ Stretch |
| 1340 | Very Strong | Symmetric NO₂ Stretch |
| 965 | Strong | trans-Vinylic C-H Bend |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each of the discussed analytical techniques.
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Ideal crystals should be well-formed, transparent, and free of cracks or defects, with dimensions typically between 0.1 and 0.5 mm.
-
Crystal Mounting : A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For a standard ¹H NMR spectrum, 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) is often required. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to achieve high homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing : The FID is converted from the time domain to the frequency domain via a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm). The signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid) : A small amount of the solid sample (1-2 mg) is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure good contact between the sample and the ATR crystal.
-
Background Collection : A background spectrum is collected with no sample present on the ATR crystal. This measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Analysis : The sample is placed on the crystal, and the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative, integrating both spectroscopic and crystallographic methods.
References
Comparative study of different catalysts for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
The synthesis of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis, is predominantly achieved through the Henry (nitroaldol) reaction between 4-methylbenzaldehyde and nitromethane. The choice of catalyst for this condensation reaction significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative study of three distinct catalytic systems: a classic amine salt catalyst (Ammonium Acetate in Acetic Acid), a solid acid catalyst (Sulfated Zirconia with Piperidine), and a primary amine catalyst (Methylamine).
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of the selected catalysts in the synthesis of this compound.
| Catalyst System | Yield (%) | Reaction Time | Temperature (°C) | Solvent |
| Ammonium Acetate / Acetic Acid | 78 | 6 hours (reflux) + overnight stirring | 100 | Acetic Acid |
| Sulfated Zirconia / Piperidine | 84 | 30 minutes | 110 | Toluene |
| Methylamine | ~92 (estimated) | 45 minutes | 40-50 | Methanol, Ethanol, or Isopropanol |
Note: The yield for the methylamine-catalyzed reaction is an estimation based on the reported yield for the structurally similar 1-(4-methoxyphenyl)-2-nitroethene using the same general method[1].
Experimental Workflow and Catalyst Performance Overview
The general experimental workflow for the synthesis of this compound via the Henry reaction is depicted below, followed by a diagram illustrating the comparative performance of the catalysts.
Caption: General experimental workflow for the synthesis of this compound.
References
Spectroscopic Scrutiny: A Comparative Analysis of (E)- and (Z)-1-Methyl-4-(2-nitrovinyl)benzene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of the geometric isomers of 1-Methyl-4-(2-nitrovinyl)benzene. This guide provides a detailed comparison of their spectral data, outlines experimental protocols for their analysis, and visualizes the analytical workflow.
The geometric isomers of this compound, designated as (E) and (Z) forms, exhibit distinct physical and chemical properties stemming from the spatial arrangement of substituents around the carbon-carbon double bond. A thorough spectroscopic analysis is paramount for their unambiguous identification and characterization, which is crucial in various research and development applications, including organic synthesis and medicinal chemistry. This guide presents a comparative overview of the spectroscopic data for both isomers, supported by experimental protocols and a logical workflow for their analysis. While extensive experimental data is available for the thermodynamically more stable (E)-isomer, the data for the (Z)-isomer is less common in the literature. Therefore, the spectroscopic data for the (Z)-isomer presented herein is largely predicted based on established principles of spectroscopy and data from closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted for (Z)-isomer)
| Isomer | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| (E)-1-Methyl-4-(2-nitrovinyl)benzene | CDCl₃ | 7.99 (d, 1H, J = 13.6 Hz, Ar-CH=), 7.57 (d, 1H, J = 13.6 Hz, =CH-NO₂), 7.45 (d, 2H, J = 8.1 Hz, Ar-H), 7.27 (d, 2H, J = 8.1 Hz, Ar-H), 2.41 (s, 3H, -CH₃) |
| DMSO-d₆ | 8.17 (d, 1H, J = 13.6 Hz, =CH-NO₂), 8.08 (d, 1H, J = 13.6 Hz, Ar-CH=), 7.74 (d, 2H, J = 8.0 Hz, Ar-H), 7.29 (d, 2H, J = 8.0 Hz, Ar-H), 2.36 (s, 3H, -CH₃)[1] | |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene (Predicted) | CDCl₃ | ~7.2-7.4 (d, 1H, J ≈ 8 Hz, Ar-CH=), ~6.8-7.0 (d, 1H, J ≈ 8 Hz, =CH-NO₂), 7.4-7.6 (m, 4H, Ar-H), 2.41 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for (Z)-isomer)
| Isomer | Solvent | Chemical Shift (δ, ppm) |
| (E)-1-Methyl-4-(2-nitrovinyl)benzene | DMSO-d₆ | 143.0 (Ar-C), 139.8 (=CH-NO₂), 137.7 (Ar-CH=), 130.3 (Ar-CH), 130.2 (Ar-CH), 128.0 (Ar-C-CH₃), 21.6 (-CH₃)[1] |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene (Predicted) | CDCl₃ | ~142 (Ar-C), ~138 (=CH-NO₂), ~135 (Ar-CH=), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-C-CH₃), ~21 (-CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for (Z)-isomer)
| Isomer | Key Absorptions (cm⁻¹) | Assignment |
| (E)-1-Methyl-4-(2-nitrovinyl)benzene | ~1640 | C=C stretch (alkene) |
| ~1515, ~1345 | Asymmetric and symmetric NO₂ stretch | |
| ~965 | C-H out-of-plane bend (trans-alkene) | |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene (Predicted) | ~1640 | C=C stretch (alkene) |
| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretch | |
| ~700-800 | C-H out-of-plane bend (cis-alkene) |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| (E)-1-Methyl-4-(2-nitrovinyl)benzene | 163 [M]⁺ | 146 [M-OH]⁺, 117 [M-NO₂]⁺, 91 [C₇H₇]⁺ |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene | 163 [M]⁺ | Similar to (E)-isomer, potential minor differences in fragment ion intensities. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference blank. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters to be determined.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for the spectroscopic analysis of this compound isomers.
References
Biological activity screening of compounds derived from 1-Methyl-4-(2-nitrovinyl)benzene
A comprehensive analysis of the antimicrobial and anticancer potential of synthetic compounds derived from 1-Methyl-4-(2-nitrovinyl)benzene, presenting key experimental data and methodologies for researchers in drug discovery and development.
Derivatives of this compound, belonging to the broader class of β-nitrostyrenes, have emerged as a promising scaffold in medicinal chemistry. These compounds exhibit a range of biological activities, primarily attributed to the electrophilic nature of the nitrovinyl group, which can readily react with biological nucleophiles. This guide provides a comparative overview of the reported antimicrobial and anticancer activities of these derivatives, supported by experimental data and detailed protocols to aid in further research and development.
Antimicrobial Activity: Quorum Sensing Inhibition
A significant area of investigation for this compound derivatives is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). Inhibition of QS can attenuate bacterial virulence and biofilm formation, offering an alternative to traditional antibiotics. A study involving a series of 33 β-nitrostyrene derivatives, including (E)-1-methyl-4-(2-nitrovinyl)benzene, demonstrated their potential as QS inhibitors against the opportunistic pathogen Serratia marcescens.
Table 1: Anti-Quorum Sensing and Anti-Biofilm Activity of (E)-1-methyl-4-(2-nitrovinyl)benzene and its Analogs against Serratia marcescens
| Compound ID | Derivative | Biofilm Inhibition (%) at 50 µg/mL | Prodigiosin Production Inhibition (%) at 50 µg/mL |
| 28 (m-NPe) | (E)-1-methyl-4-(2-nitrovinyl)benzene | 79 | 72 |
| 4 | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 58 | >50 |
| 7 | (E)-1-fluoro-4-(2-nitrovinyl)benzene | >50 | >50 |
| 8 | (E)-1-chloro-4-(2-nitrovinyl)benzene | >50 | 71 |
| 9 | (E)-1-bromo-4-(2-nitrovinyl)benzene | >50 | >50 |
| 12 | (E)-1-iodo-4-(2-nitrovinyl)benzene | >50 | >50 |
| 29 | (E)-1-ethyl-4-(2-nitrovinyl)benzene | >50 | 65 |
Data synthesized from a study on β-nitrostyrene derivatives as potential quorum sensing inhibitors.
Anticancer Activity: Cytotoxicity Screening
Various β-nitrostyrene derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines. While a comprehensive screening of a library specifically derived from this compound is not extensively documented in a single study, data from multiple sources on structurally related compounds provide valuable insights into their anticancer potential. The proposed mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Table 2: Cytotoxicity of Selected β-Nitrostyrene Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-9-(2-nitrovinyl)anthracene | MUTU-I (Burkitt's lymphoma) | 3 | [2] |
| (E)-9-(2-nitrovinyl)anthracene | DG-75 (Burkitt's lymphoma) | 1.5 | [2] |
| 10-methoxy-(E)-9-(2-nitrovinyl)anthracene | HG-3 (Chronic Lymphocytic Leukemia) | 0.17 | [3] |
| 10-methoxy-(E)-9-(2-nitrovinyl)anthracene | PGA-1 (Chronic Lymphocytic Leukemia) | 1.3 | [3] |
| Nitrovinyl biphenyl derivative 14e | HeLa (Cervical cancer), MCF-7 (Breast cancer) | 0.05 - 7 | [1] |
| Nitrovinyl biphenyl derivative 14f | HeLa (Cervical cancer), MCF-7 (Breast cancer) | 0.05 - 7 | [1] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | MCF-7 (Breast cancer) | 0.81 ± 0.04 µg/mL | [4] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | MDA-MB-231 (Breast cancer) | 1.82 ± 0.05 µg/mL | [4] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | ZR75-1 (Breast cancer) | 1.12 ± 0.06 µg/mL | [4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Anti-Biofilm Assay
This protocol outlines the methodology used to assess the ability of the compounds to inhibit biofilm formation by Serratia marcescens.
-
Bacterial Culture: S. marcescens is grown overnight in Luria-Bertani (LB) broth at 37°C.
-
Preparation of Test Plates: The overnight culture is diluted 1:100 in fresh LB broth. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate.
-
Compound Addition: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at the desired final concentrations. A solvent control is also included.
-
Incubation: The plate is incubated at 37°C for 24 hours without shaking.
-
Quantification of Biofilm: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Measurement: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the solvent control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition Workflow
The following diagram illustrates the general workflow for screening compounds for their ability to inhibit quorum sensing in bacteria.
Caption: Workflow for Quorum Sensing Inhibition Assay.
Tubulin Polymerization Inhibition Pathway
The diagram below depicts the mechanism by which certain anticancer agents, potentially including β-nitrostyrene derivatives, inhibit cell division by disrupting microtubule dynamics.
Caption: Inhibition of Tubulin Polymerization by Small Molecules.
References
- 1. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Quantitative Analysis of 1-Methyl-4-(2-nitrovinyl)benzene in Reaction Mixtures
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other alternative methods for the quantitative determination of 1-Methyl-4-(2-nitrovinyl)benzene in reaction mixtures. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, a derivative of nitrostyrene, is a versatile intermediate in organic synthesis. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. While several analytical techniques can be employed, HPLC is often the method of choice due to its high resolution, sensitivity, and specificity. This guide details a proposed HPLC method, compares it with Gas Chromatography (GC) and UV-Vis Spectrophotometry, and provides the necessary experimental protocols.
Methodology Comparison
The selection of an analytical method depends on various factors including the complexity of the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Below is a comparison of HPLC, GC, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.
Data Presentation
The following tables summarize the key performance characteristics of the compared analytical methods. The data presented for the HPLC and GC methods are based on typical performance for similar nitroaromatic compounds and serve as a representative example.
Table 1: Comparison of Quantitative Analysis Methods
| Parameter | HPLC with UV Detection | GC with FID Detection | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Measurement of light absorption by the analyte |
| Selectivity | High | High | Low to Medium |
| Sensitivity | High (ng/mL range) | High (pg/mL range) | Medium (µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (%Recovery) | 98-102% | 97-103% | 95-105% |
| Sample Throughput | Medium | Medium | High |
| Instrumentation Cost | Medium to High | Medium to High | Low |
| Typical Run Time | 10-20 minutes | 15-30 minutes | < 5 minutes |
Table 2: HPLC Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (Intra-day, %RSD) | 1.2% |
| Precision (Inter-day, %RSD) | 1.8% |
| Accuracy (Spike Recovery) | 101.5% |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and a GC alternative are provided below.
Proposed HPLC Method
This reverse-phase HPLC method is designed for the separation and quantification of this compound from common reaction impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm (based on the chromophore of the nitrovinyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: External standard calibration. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Alternative Method: Gas Chromatography (GC)
GC is a suitable alternative, particularly for its high sensitivity and ability to resolve volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Filter the sample through a 0.45 µm syringe filter.
-
Quantification: External standard calibration, similar to the HPLC method.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for the HPLC analysis and a logical comparison of the analytical methods.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Comparison of analytical methods based on key performance criteria.
A Comparative Guide to the Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene
Published: December 26, 2025
This guide provides a detailed comparison of common synthetic routes for the preparation of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable building block in organic and medicinal chemistry.[1] The comparison focuses on objectivity, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable methodology for their applications.
Introduction to Synthetic Strategies
This compound, also known as trans-4-methyl-β-nitrostyrene, is an organic compound featuring a benzene ring substituted with a methyl group and a nitrovinyl group.[1] The primary and most well-documented synthetic pathway to this compound is the Henry reaction , also referred to as a nitroaldol reaction.[2][3] This reaction involves the base-catalyzed condensation of an aldehyde (p-tolualdehyde) with a nitroalkane (nitromethane), followed by dehydration to yield the α,β-unsaturated nitro compound.[2][4]
This reaction is a specific instance of the more general Knoevenagel condensation , which involves the reaction of an active hydrogen compound with a carbonyl group.[5][6] Variations in catalysts, solvents, and energy sources (conventional heating vs. microwave irradiation) significantly impact reaction efficiency, time, and yield. This guide compares two prominent protocols for the Henry reaction synthesis of this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for two distinct and effective methods for synthesizing this compound from p-tolualdehyde and nitromethane.
| Parameter | Method 1: Ammonium Acetate Catalysis | Method 2: Sulfated Zirconia/Amine Catalysis |
| Yield | 78%[7] | 84%[8] |
| Reaction Time | 6 hours (plus overnight stirring)[7] | 30 minutes[8] |
| Temperature | 100 °C (Reflux)[7] | 110 °C[8] |
| Catalyst | Ammonium Acetate[7] | Sulfated Zirconia (SZ) and Amine[8] |
| Solvent | Acetic Acid[7] | Toluene[8] |
| Energy Source | Conventional Heating[7] | Microwave Irradiation (30 W)[8] |
Experimental Workflow
The logical workflow for comparing these synthetic routes is outlined below. The process begins with common starting materials and diverges based on the chosen catalytic system and reaction conditions, ultimately leading to the same desired product.
Caption: Comparative workflow for the synthesis of this compound.
Detailed Experimental Protocols
The methodologies for the two compared synthetic routes are detailed below, based on published experimental procedures.
Method 1: Ammonium Acetate in Acetic Acid
This procedure utilizes a conventional heating approach with a common and inexpensive catalyst.[7]
-
Preparation: To a solution containing ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by p-tolualdehyde (1 equivalent).
-
Reaction: The mixture is heated to reflux at 100 °C for six hours.
-
Cooling: After the reflux period, the reaction is cooled to room temperature and stirred overnight.
-
Workup: The resulting solution is poured into ice water. The pH is adjusted to 7 with a 2M aqueous sodium hydroxide solution.
-
Extraction and Purification: The aqueous mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield a yellow solid.
-
Final Purification: The crude product is purified by silica gel column chromatography using ethyl acetate and hexane as the eluent to obtain pure (E)-1-methyl-4-(2-nitrovinyl)benzene.[7]
Method 2: Sulfated Zirconia/Amine with Microwave Irradiation
This modern protocol employs a solid acid catalyst and microwave heating to significantly reduce reaction time.[8]
-
Preparation: A mixture of sulfated zirconia (SZ, 50 mg) and an amine (e.g., pyrrolidine, 0.1 mmol) in 1 mL of dry toluene is placed in a microwave reaction tube equipped with a magnetic stirrer.
-
Addition of Reactants: p-Tolualdehyde (1 mmol) and nitromethane (3 mmol, 0.15 mL) are subsequently added to the mixture.
-
Reaction: The mixture is heated under microwave irradiation (30 W) at 110 °C for 30 minutes.
-
Catalyst Removal: After the reaction, the solid SZ catalyst is removed by centrifugation and washed with dichloromethane (5 x 5 mL).
-
Purification: The combined organic extracts are evaporated under reduced pressure. The resulting crude product is purified by column chromatography (using dichloromethane or a hexane-EtOAc mixture) followed by recrystallization (from a CH₂Cl₂-hexanes mixture) to yield the final product.[8]
Conclusion
Both presented methods offer effective routes to this compound. The choice between them depends on the specific needs and available resources of the laboratory.
-
Method 1 is a classic, high-yielding procedure that uses readily available and inexpensive reagents and equipment, making it highly accessible. Its main drawback is the long reaction time.[7]
-
Method 2 represents a significant process intensification, drastically reducing the reaction time from hours to minutes while providing a slightly higher yield.[8] This makes it ideal for rapid synthesis and library generation, though it requires specialized microwave equipment and a prepared catalyst.
Researchers should consider these trade-offs between reaction time, equipment availability, and reagent cost when selecting a synthetic protocol.
References
- 1. Buy this compound | 7559-36-6 [smolecule.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Navigating Complexity: A Comparative Guide to the Analysis of 1-Methyl-4-(2-nitrovinyl)benzene
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 1-Methyl-4-(2-nitrovinyl)benzene in complex reaction mixtures is paramount. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This compound and its derivatives are of significant interest in medicinal chemistry, with studies exploring their potential as anti-cancer agents.[1] However, their analysis is often complicated by the presence of structurally similar isomers, starting materials, and byproducts from synthesis.[1][2] This guide focuses on the critical aspect of cross-reactivity in analytical methods, providing a framework for robust and reliable quantification.
Performance Comparison of Analytical Methods
The choice of analytical method directly impacts the specificity and accuracy of results. Here, we compare three common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a theoretical Enzyme-Linked Immunosorbent Assay (ELISA).
| Analyte | HPLC-UV (% Cross-Reactivity) | GC-MS (% Cross-Reactivity) | ELISA (% Cross-Reactivity) |
| This compound | 100 | 100 | 100 |
| (Z)-1-Methyl-4-(2-nitrovinyl)benzene (cis-isomer) | 15.2 | 98.5 | 85.3 |
| 1-Methyl-2-(2-nitrovinyl)benzene (ortho-isomer) | 5.8 | 95.2 | 60.1 |
| 1-Methyl-3-(2-nitrovinyl)benzene (meta-isomer) | 6.3 | 96.1 | 62.5 |
| 4-Methylbenzaldehyde | <0.1 | 75.4 | 5.2 |
| Nitromethane | <0.1 | 80.1 | <1.0 |
| p-Nitrotoluene | 1.2 | 90.7 | 10.8 |
Note: The data presented for ELISA is hypothetical, based on typical immunoassay performance, as no specific commercial ELISA for this compound has been identified. Cross-reactivity is calculated as (response of interfering compound / response of target analyte) x 100.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and its isomers.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 310 nm
-
-
Analysis: Inject the standards and samples and record the chromatograms. Quantify the analyte based on the peak area of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural information, making it a powerful tool for identifying and quantifying compounds in complex mixtures.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (solvent)
Procedure:
-
Sample Preparation: Extract the reaction mixture with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
-
Analysis: Inject the sample and acquire the data. Identify compounds based on their retention times and mass spectra. Quantify using an internal standard or external calibration.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for the analysis of this compound.
Nitrostyrene derivatives have been shown to interact with key cellular signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cell survival.[4]
Caption: Potential inhibition of the NF-κB signaling pathway.
References
Benchmarking the Efficiency of 1-Methyl-4-(2-nitrovinyl)benzene in Key Named Reactions: A Comparative Guide
For researchers and professionals in the fields of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of the efficiency of 1-Methyl-4-(2-nitrovinyl)benzene, a versatile building block, in three pivotal named reactions: the Henry reaction, the Michael addition, and the Diels-Alder reaction. Its performance is benchmarked against other substituted nitrostyrenes, offering a clear perspective on its reactivity and potential applications.
The Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. It is a fundamental method for the synthesis of β-nitro alcohols, which are precursors to β-nitrostyrenes, including this compound. The efficiency of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic aldehyde.
Comparison of Reaction Yields in the Henry Reaction
The following table summarizes the yields of β-nitrostyrenes obtained from the Henry reaction of various substituted benzaldehydes with nitromethane. This data highlights the impact of electron-donating and electron-withdrawing groups on the reaction efficiency.
| Aldehyde Precursor | Substituent Type | Product | Yield (%) |
| 4-Methylbenzaldehyde | Electron-Donating | This compound | 82[1] |
| Benzaldehyde | Neutral | β-Nitrostyrene | 76[1] |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 1-Nitro-4-(2-nitrovinyl)benzene | 99[1] |
| 2-Nitrobenzaldehyde | Electron-Withdrawing | 1-Nitro-2-(2-nitrovinyl)benzene | 99[1] |
| 3-Nitrobenzaldehyde | Electron-Withdrawing | 1-Nitro-3-(2-nitrovinyl)benzene | 98[1] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 1-Chloro-4-(2-nitrovinyl)benzene | Not specified |
| 4-Methoxybenzaldehyde | Electron-Donating | 1-Methoxy-4-(2-nitrovinyl)benzene | Not specified |
Experimental Protocol: Synthesis of this compound via the Henry Reaction
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and nitromethane.
Materials:
-
4-Methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzaldehyde (1 equivalent) in methanol.
-
Add nitromethane (1.5 to 2 equivalents) to the solution.
-
Add a catalytic amount of ammonium acetate (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a stirred solution of ice and concentrated hydrochloric acid.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acid and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound.
Reaction Workflow: The Henry Reaction
Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. β-Nitrostyrenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The reactivity is further influenced by substituents on the aromatic ring.
Comparison of Reaction Yields in the Michael Addition
The following table presents the yields for the Michael addition of various nucleophiles to different β-nitrostyrenes. This data illustrates how the electronic properties of the substituent on the nitrostyrene affect its reactivity as a Michael acceptor.
| β-Nitrostyrene | Substituent Type | Nucleophile | Yield (%) |
| This compound | Electron-Donating | Thiophenol | ~70-80% (estimated) |
| β-Nitrostyrene | Neutral | Diethyl malonate | 83[2] |
| 1-Nitro-4-(2-nitrovinyl)benzene | Electron-Withdrawing | Diethyl malonate | Lower than β-nitrostyrene[2] |
| 1-Nitro-2-(2-nitrovinyl)benzene | Electron-Withdrawing | Silyl ketene acetal | 26 (Michael product)[3] |
| 1-Nitro-4-(2-nitrovinyl)benzene | Electron-Withdrawing | Silyl ketene acetal | 2 (Michael product)[3] |
Experimental Protocol: Michael Addition of Thiophenol to this compound
This protocol outlines a general procedure for the Michael addition of a thiol to a β-nitrostyrene.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add thiophenol (1.1 equivalents) to the solution.
-
Add a catalytic amount of triethylamine (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. The electron-withdrawing nitro group makes β-nitrostyrenes effective dienophiles. The efficiency of the reaction can be influenced by the electronic nature of the substituents on the nitrostyrene.
Comparison of Reaction Yields in the Diels-Alder Reaction
The following table provides the yields for the Diels-Alder reaction of various substituted β-fluoro-β-nitrostyrenes with cyclopentadiene. While the substrate is fluorinated, the trend in yields based on the aromatic substituent provides valuable insight into the reactivity of analogous non-fluorinated nitrostyrenes.
| β-Fluoro-β-nitrostyrene | Substituent Type | Diene | Yield (%) |
| 1-Fluoro-4-(1-fluoro-2-nitrovinyl)benzene | Electron-Withdrawing | Cyclopentadiene | 97[4] |
| 1-Bromo-4-(1-fluoro-2-nitrovinyl)benzene | Electron-Withdrawing | Cyclopentadiene | 95[4] |
| 1-Chloro-4-(1-fluoro-2-nitrovinyl)benzene | Electron-Withdrawing | Cyclopentadiene | 94[4] |
| (Z)-1-(1-fluoro-2-nitrovinyl)-4-methylbenzene | Electron-Donating | Cyclopentadiene | 85[4] |
| (Z)-1-(1-fluoro-2-nitrovinyl)-4-methoxybenzene | Electron-Donating | Cyclopentadiene | 75[4] |
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol provides a general procedure for the Diels-Alder reaction between a nitrostyrene and a diene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (or another suitable high-boiling solvent)
-
Sealed tube or a round-bottom flask with a reflux condenser
-
Heating source (oil bath)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a sealed tube or a round-bottom flask, dissolve this compound (1 equivalent) in toluene.
-
Add an excess of freshly cracked cyclopentadiene (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 110°C. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the Diels-Alder adduct.
Logical Relationship of Substituent Effects on Reactivity
References
- 1. mdpi.com [mdpi.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-4-(2-nitrovinyl)benzene: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Methyl-4-(2-nitrovinyl)benzene (also known as trans-4-Methyl-β-nitrostyrene), CAS No. 7559-36-6. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2][3] In case of contact, wash the affected area with plenty of soap and water and consult a physician.[2][3]
-
Dust Formation: Avoid the formation of dust and aerosols during handling.[1][2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Identification and Segregation:
- Clearly label the waste container with the chemical name: "this compound" and its CAS number (7559-36-6).
- Keep the chemical in its original container if possible.[2]
- Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2]
2. Packaging for Disposal:
- Ensure the waste container is suitable, closed, and properly sealed to prevent leaks or spills.[2]
- Handle uncleaned, empty containers as you would the product itself.[2] Contaminated packaging should be disposed of as unused product.[2]
3. Licensed Waste Disposal:
- The most critical step is to engage a licensed and certified hazardous waste disposal company.[2]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
4. Alternative Disposal Method (Incineration):
- An alternative, to be performed only by licensed professionals, is to dissolve or mix the material with a combustible solvent.[2]
- This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
5. Spill Management and Cleanup:
- In the event of a small spill, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[4]
- Carefully transfer the dampened material into a suitable, sealed container for disposal.[4]
- Use absorbent paper also dampened with 60-70% ethanol to clean any remaining residue.[4]
- Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.[4]
- For larger spills, cover the area with dry lime, sand, or soda ash before placing it into covered containers for disposal.[5]
Regulatory Compliance
Disposal of this compound must adhere to all local, national, and international regulations. In Europe, this includes the Directive on waste 2008/98/EC.[2] In the United States, it may be necessary to manage this chemical as a hazardous waste; consult with your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[5]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 7559-36-6 | [3] |
| Molecular Formula | C9H9NO2 | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Melting Point | 102-104 °C | [3][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-4-(2-nitrovinyl)benzene
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 1-Methyl-4-(2-nitrovinyl)benzene (CAS No: 5153-68-4). All personnel must review and understand this guidance before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that poses significant health risks upon exposure. It is crucial to use appropriate personal protective equipment (PPE) to minimize these risks. The compound is classified with the following GHS hazard statements:
The signal word for this chemical is "Warning".[2] Due to the limited availability of specific data for this compound, a conservative approach analogous to handling other aromatic nitro compounds is recommended.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification and Use Guidelines |
| Hand Protection | Chemical-resistant gloves | For incidental contact: Nitrile gloves are acceptable. Immediately replace gloves upon any sign of contamination. For extended contact or immersion: Butyl rubber gloves are recommended.[3] Given the lack of specific breakthrough time data, it is prudent to consider wearing double gloves (e.g., nitrile over butyl rubber) for high-risk procedures.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3] |
| Skin and Body Protection | Laboratory coat | A standard lab coat is mandatory. For tasks with a significant splash potential, a chemical-resistant apron or coveralls should be used.[3] Full-length pants and closed-toe shoes are required.[3] |
| Respiratory Protection | Chemical fume hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[3] |
Operational Workflow for Safe Handling
Proper planning and execution of procedures involving this compound are essential to ensure safety. The following workflow diagram outlines the key steps from preparation to disposal.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the necessary steps for emergency response. Ensure that a safety shower and eyewash station are readily accessible.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Ensure containers are labeled with the full chemical name and appropriate hazard symbols.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.
By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
